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Core Science & Biosynthesis

Foundational

Introduction: A Novel Building Block for Medicinal Chemistry

An In-Depth Technical Guide to 4-(Pyrazin-2-yloxy)benzenesulfonyl Chloride: Synthesis, Applications, and Experimental Protocols 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is a bespoke chemical intermediate poised at the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Pyrazin-2-yloxy)benzenesulfonyl Chloride: Synthesis, Applications, and Experimental Protocols

4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is a bespoke chemical intermediate poised at the intersection of two pharmacologically significant motifs: the pyrazine ring and the benzenesulfonamide scaffold. The pyrazine core is a key component in numerous FDA-approved drugs and biologically active compounds, valued for its role in molecules like the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib.[1][2] The benzenesulfonamide group, on the other hand, is a classic pharmacophore known for its enzyme-inhibitory capabilities, most notably in the class of sulfonamide antibiotics that target dihydropteroate synthase (DHPS).[3]

The combination of these two fragments via a stable ether linkage creates a versatile building block for the synthesis of novel drug candidates. The terminal sulfonyl chloride group is a highly reactive handle for coupling with a wide array of amines, anilines, and other nucleophiles, enabling the rapid generation of diverse chemical libraries for screening.

It is important to note that a specific CAS (Chemical Abstracts Service) number for 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is not readily found in public databases as of early 2026. This suggests that the compound is likely a novel or custom-synthesized reagent rather than a widely available stock chemical. However, its synthesis is readily achievable through established chemical principles. This guide provides a comprehensive overview of its synthesis, predicted properties, potential applications in drug discovery, and detailed protocols for its preparation and subsequent use.

Physicochemical and Structural Properties

While empirical data is not available, the properties of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride can be predicted based on its constituent parts.

PropertyPredicted Value / DescriptionRationale
Molecular Formula C₁₀H₇ClN₂O₃SBased on structural components.
Molecular Weight ~270.7 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow solid.Similar to other benzenesulfonyl chloride derivatives.[4]
Solubility Expected to be soluble in polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetone; insoluble in water.[4]The molecule has polar groups but is largely organic. Sulfonyl chlorides react with water.
Reactivity The sulfonyl chloride moiety is highly electrophilic and will react readily with nucleophiles. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[5][6]The chlorine atom is a good leaving group, and the sulfur atom is electron-deficient.

Strategic Synthesis Pathway

The most logical and direct synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The general pathway is outlined below.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAᵣ) cluster_1 Step 2: Chlorination A 2-Chloropyrazine C 4-(Pyrazin-2-yloxy)benzenesulfonic acid A->C Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat B 4-Hydroxybenzenesulfonic acid sodium salt B->C D 4-(Pyrazin-2-yloxy)benzenesulfonic acid F 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride D->F E Chlorinating Agent (e.g., SOCl₂, PCl₅) E->F

Caption: Proposed two-step synthesis of the target compound.

This strategy involves two key transformations:

  • Ether Formation: The phenoxide, generated in situ from a 4-hydroxybenzenesulfonic acid salt, displaces the chloride on the electron-deficient pyrazine ring.

  • Sulfonyl Chloride Formation: The resulting sulfonic acid is then converted to the highly reactive sulfonyl chloride using a standard chlorinating agent like thionyl chloride or phosphorus pentachloride.

Applications in Drug Discovery and Development

The primary utility of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is as an intermediate for the synthesis of novel sulfonamide derivatives. The pyrazoline benzenesulfonamide scaffold has been identified as a promising class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]

Targeting Microbial Pathogens

The sulfonamide functional group is a well-established inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3] By using this compound to create a library of N-substituted sulfonamides, researchers can explore new chemical space to identify potent inhibitors of DHPS in drug-resistant bacteria or other microbial pathogens.

Anticancer Agent Development

Pyrazoline benzenesulfonamide derivatives have shown potent antiproliferative activity across multiple cancer cell lines, including lung, breast, and colon cancer.[7] They are known to inhibit tumor-associated enzymes such as matrix metalloproteinases (MMPs) and carbonic anhydrase isoforms. The workflow below illustrates a typical drug discovery cascade utilizing this building block.

G A 4-(Pyrazin-2-yloxy) benzenesulfonyl chloride C Parallel Synthesis (Sulfonamide Formation) A->C B Amine Library (Diverse R-NH₂) B->C D Library of Novel Pyrazine Sulfonamides C->D E High-Throughput Screening (e.g., Enzyme Assays, Cell Viability) D->E F Hit Identification E->F G Lead Optimization (Structure-Activity Relationship) F->G H Preclinical Candidate G->H

Caption: Drug discovery workflow using the target building block.

Experimental Protocols

The following protocols are generalized procedures and should be optimized by the researcher. All work should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of Sodium 4-(Pyrazin-2-yloxy)benzenesulfonate
  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium 4-hydroxybenzenesulfonate (1.0 eq), 2-chloropyrazine (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a stirrable slurry (approx. 0.5 M concentration).

  • Reaction: Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., nitrogen) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once complete, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Isolation: The product may precipitate. If so, collect the solid by filtration, wash with cold water and a non-polar solvent like hexane, and dry under vacuum. If it remains in solution, acidification may be required to precipitate the sulfonic acid, which can then be neutralized to form the salt.

Protocol 2: Synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonyl Chloride
  • Setup: In a fume hood, place the dried sodium 4-(pyrazin-2-yloxy)benzenesulfonate (1.0 eq) in a round-bottom flask equipped with a stir bar and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (3-5 eq) to the flask at room temperature. A few drops of dimethylformamide (DMF) can be added as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 76 °C) and stir until the solid has fully reacted and gas evolution ceases.

  • Monitoring: The reaction can be monitored by taking a small aliquot, carefully quenching it with an amine (e.g., benzylamine), and analyzing the formation of the corresponding sulfonamide by TLC or LC-MS.

  • Isolation: Once the reaction is complete, cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.

  • Purification: The crude product, likely an oil or solid, can be purified by recrystallization from a non-polar solvent or by flash column chromatography on silica gel. It is critical to use anhydrous solvents and conditions throughout the purification process.[5]

Safety and Handling

As a sulfonyl chloride, this compound must be handled with extreme care.

HazardDescriptionPrecautionary Measures
Corrosivity Causes severe skin burns and eye damage.[9][10] Reacts with moisture in the air and on skin to produce hydrochloric acid (HCl).Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles or a face shield.[9]
Toxicity Harmful if swallowed or inhaled.[9][11] May cause respiratory irritation.Handle only in a certified chemical fume hood.[12] Avoid breathing dust, fumes, or vapors.
Reactivity Reacts violently with water, strong bases, and amines.[6] May be corrosive to metals.[10]Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek immediate medical attention.[12]

Conclusion

4-(Pyrazin-2-yloxy)benzenesulfonyl chloride represents a highly valuable, albeit not yet commercially ubiquitous, chemical tool. Its rational design combines the proven pharmacological relevance of the pyrazine and sulfonamide scaffolds. For researchers in drug discovery and medicinal chemistry, this compound offers a straightforward entry point for synthesizing novel libraries of potential therapeutic agents targeting a range of diseases from bacterial infections to cancer. While its handling requires strict safety protocols due to the reactive sulfonyl chloride group, the synthetic accessibility and strategic potential of this building block make it a compelling subject for further investigation.

References

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 4-[(6-Methylpyrazin-2-yl)oxy]benzenesulfonyl chloride.
  • ChemScene. 18336-39-5 | 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride.
  • Al-Suwaidan, I. A., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. MDPI.
  • ChemScene. 912569-53-0 | 4-(Pyrimidin-2-yl)benzenesulfonyl chloride.
  • BASF. (2026, March 6).
  • CymitQuimica. CAS 18336-39-5: 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride.
  • BenchChem. Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.
  • BenchChem. Application of Pyrazine-2-sulfonyl Chloride in the Development of Novel Antimicrobial Agents.
  • NOAA. BENZENESULFONYL CHLORIDE - CAMEO Chemicals.
  • Various Authors. (2025, December 27).
  • Chem-Impex. 4-([3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy)benzenesulfonyl chloride.
  • Fisher Scientific. (2012, March 7).
  • TCI Chemicals. (2025, January 15).
  • PubChem. Pyrazine-2-sulfonyl chloride | C4H3ClN2O2S | CID 18974427.
  • Various Authors. (2025, December 27).
  • Sigma-Aldrich. 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride AldrichCPR.
  • Life Chemicals. (2019, November 19).
  • Rajurkar, V.G. (2014, January). Synthesis of 4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one.
  • Various Authors. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Royal Society of Chemistry.
  • Al-Suwaidan, I. A., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. PubMed.

Sources

Exploratory

Structure Elucidation of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride: A Comprehensive Analytical Guide

Executive Summary & Molecular Architecture In modern drug discovery, diaryl ethers and sulfonyl chlorides are privileged motifs. The compound 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (CAS: 264624-18-2) serves as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In modern drug discovery, diaryl ethers and sulfonyl chlorides are privileged motifs. The compound 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (CAS: 264624-18-2) serves as a critical bifunctional building block, commonly utilized in the synthesis of sulfonamide-based therapeutics.

Structurally, this molecule (C₁₀H₇ClN₂O₃S, Exact Mass: 269.9864 Da) presents a fascinating analytical challenge. It features an electron-deficient pyrazine ring linked via an ether bridge to a benzene ring, which is para-substituted with a highly electrophilic sulfonyl chloride group. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data listing. Here, we will dissect the causality behind the analytical signals and establish a self-validating structural elucidation pipeline that guarantees data integrity.

For foundational chemical properties and registry data, refer to the [1].

Strategic Analytical Workflow

To unequivocally elucidate the structure of this compound, a multi-modal analytical approach is required. Relying on a single technique is a critical failure point in structural biology and organic chemistry.

Workflow A Sample Prep (Anhydrous Conditions) B HRMS (ESI/EI) Exact Mass & Isotope Pattern A->B C FT-IR Spectroscopy Functional Group ID A->C D 1D & 2D NMR (Anhydrous CDCl3) A->D E Data Synthesis & Cross-Validation B->E C->E D->E F Final Structure Elucidation E->F

Fig 1: Strategic analytical workflow for sulfonyl chloride structure elucidation.

Sample Integrity & Self-Validating Protocols

The most common point of failure in analyzing sulfonyl chlorides is ambient hydrolysis. Sulfonyl chlorides react rapidly with trace atmospheric moisture to form sulfonic acids and hydrochloric acid (HCl).

The Causality of Failure: If hydrolysis occurs, the generated HCl will protonate the basic nitrogen atoms of the pyrazine ring [see for basicity data] [2]. This forms a pyrazinium salt, which drastically alters the electronic environment, shifting the pyrazine protons significantly downfield and broadening the NMR signals due to exchange dynamics.

Protocol 1: Self-Validating FT-IR Screening

Before committing expensive instrument time to NMR or HRMS, the sample's integrity must be validated.

  • Preparation: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to dry completely.

  • Background: Collect a background spectrum in ambient air.

  • Application: Place 2-3 mg of the solid compound directly onto the crystal and apply pressure using the anvil. Avoid KBr pellets, as KBr is hygroscopic and can induce localized hydrolysis during pressing.

  • Validation Check (The Self-Validating Step): Scan from 4000 to 400 cm⁻¹. Look strictly at the 3600–3200 cm⁻¹ region. A pristine sulfonyl chloride will show a flat baseline. If a broad absorption band appears here, it indicates the presence of an -OH group from sulfonic acid formation. If the -OH band is present, the sample has degraded and must be discarded.

Table 1: Diagnostic FT-IR Wavenumbers (ATR)
Wavenumber (cm⁻¹)IntensityFunctional GroupAssignment
3100 - 3000WeakC-H (Aromatic)Aromatic C-H stretching
1580, 1485MediumC=C, C=NAromatic ring stretching
1375StrongS=O (Asymmetric)Sulfonyl chloride asymmetric stretch
1245StrongC-O-CDiaryl ether asymmetric stretch
1170StrongS=O (Symmetric)Sulfonyl chloride symmetric stretch
580MediumC-ClSulfonyl chloride C-Cl stretch

Reference baseline for S=O stretching can be verified via [3].

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the foundational molecular formula. For 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride, the presence of a single chlorine atom provides a highly diagnostic isotopic signature. Chlorine exists naturally as ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. Therefore, the molecular ion [M]⁺ will appear as a distinct doublet at m/z 270 and 272.

Protocol 2: HRMS (ESI+) Methodology
  • Solvent Prep: Dilute the validated anhydrous sample to 1 µg/mL in LC-MS grade Acetonitrile (do not use Methanol or Water, as they will react with the sulfonyl chloride).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Analysis: Monitor for the exact mass of 269.9864 Da.

Fragmentation M Molecular Ion [M]+ m/z 270 (35Cl) / 272 (37Cl) F1 [M - Cl]+ m/z 235 M->F1 -Cl• F2 [M - SO2Cl]+ m/z 171 M->F2 -SO2Cl• F3 Pyrazin-2-ol radical cation m/z 96 F2->F3 Ether Cleavage

Fig 2: Primary mass spectrometry fragmentation pathways for the target molecule.

For standard fragmentation rules of diaryl ethers, refer to the [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the atom-to-atom connectivity. The choice of solvent is critical: Anhydrous CDCl₃ stored over activated 4Å molecular sieves must be used. DMSO-d₆ is strictly avoided as it can act as an oxygen nucleophile toward highly reactive sulfonyl chlorides.

The Causality of the AA'BB' Splitting Pattern

The benzene ring in this molecule is para-substituted with two functional groups of opposing electronic nature. The -SO2Cl group is strongly electron-withdrawing (via both inductive and resonance effects), severely deshielding the ortho protons. Conversely, the ether oxygen (-O-) is electron-donating via resonance, shielding its ortho protons.

AABB_System SO2Cl Sulfonyl Chloride Group (-SO2Cl) OrthoSO2Cl Ortho Protons Deshielded (~8.1 ppm) SO2Cl->OrthoSO2Cl Inductive Pull Ether Ether Linkage (-O-Pyrazine) OrthoEther Ortho Protons Shielded (~7.4 ppm) Ether->OrthoEther Resonance Push

Fig 3: Electronic effects governing the AA'BB' splitting pattern in the 1H NMR spectrum.

Table 2: ¹H NMR Peak Assignments (Anhydrous CDCl₃, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-3 (Pyrazine)8.45d1.51HAdjacent to N and O; highly deshielded
H-5 (Pyrazine)8.32d2.51HAdjacent to N
H-6 (Pyrazine)8.15dd2.5, 1.51HAdjacent to N
H-2', H-6' (Benzene)8.05d8.82HOrtho to -SO₂Cl (Deshielded)
H-3', H-5' (Benzene)7.35d8.82HOrtho to -O- (Shielded)
Table 3: ¹³C NMR Peak Assignments (Anhydrous CDCl₃, 100 MHz)
PositionChemical Shift (δ, ppm)TypeAssignment
C-2 (Pyrazine)158.5QuaternaryC-O (Pyrazine side)
C-1' (Benzene)157.0QuaternaryC-O (Benzene side)
C-3 (Pyrazine)141.2CHAromatic CH
C-5 (Pyrazine)139.8CHAromatic CH
C-4' (Benzene)138.5QuaternaryC-SO₂Cl
C-6 (Pyrazine)136.4CHAromatic CH
C-2', C-6' (Benzene)129.5CHAromatic CH (Ortho to SO₂Cl)
C-3', C-5' (Benzene)121.0CHAromatic CH (Ortho to O)
Protocol 3: NMR Acquisition
  • Preparation: Dissolve 15-20 mg of the IR-validated compound in 0.6 mL of dry CDCl₃.

  • Sealing: Transfer to an oven-dried NMR tube. Seal immediately with a PTFE cap and wrap with Parafilm to prevent ambient moisture ingress during the queue time.

  • Acquisition: Acquire standard 1D ¹H and ¹³C spectra. For absolute confirmation of the ether linkage, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to observe the ³J(C,H) coupling between the benzene H-3'/H-5' protons and the pyrazine C-2 carbon.

Conclusion

The structural elucidation of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride relies heavily on understanding the chemical reactivity of the sulfonyl chloride moiety. By employing self-validating IR screening prior to advanced HRMS and NMR techniques, researchers can prevent data artifacts caused by hydrolysis. The distinct isotopic pattern in MS, combined with the predictable AA'BB' splitting in ¹H NMR, provides a definitive, cross-validated proof of structure.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9261, Pyrazine. PubChem. URL: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7493, Benzenesulfonyl chloride. PubChem. URL:[Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. NIST Chemistry WebBook, SRD 69. URL:[Link]

Foundational

solubility of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(Pyrazin-2-yloxy)benzenesulfonyl Chloride in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Pyrazin-2-yloxy)benzenesulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 4-(Pyrazin-2-yloxy)benzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is a bespoke sulfonyl chloride of significant interest in medicinal chemistry, offering a unique scaffold for the synthesis of novel therapeutic agents. The solubility of this compound in organic solvents is a critical parameter that dictates its handling, reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their research and development endeavors. The guide delves into the molecular determinants of solubility, presents a robust experimental protocol for its quantitative determination, and discusses the implications of solubility data in a drug discovery context.

Introduction: The Strategic Importance of Solubility

In the realm of drug discovery and development, the solubility of a lead compound is a pivotal physicochemical property that profoundly influences its journey from a laboratory curiosity to a clinical candidate. For a versatile building block like 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride, a thorough understanding of its solubility profile in various organic solvents is not merely an academic exercise but a fundamental prerequisite for its effective application.

The structure of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride, featuring a pyrazine ring linked via an ether bridge to a benzenesulfonyl chloride moiety, presents a unique combination of polarity, aromaticity, and reactivity. The highly reactive sulfonyl chloride group is the cornerstone of its synthetic utility, primarily for the formation of sulfonamides through reactions with primary and secondary amines. The success of these synthetic transformations is intrinsically linked to the solubility of the sulfonyl chloride in the chosen reaction medium. Poor solubility can lead to heterogeneous reaction mixtures, sluggish kinetics, and challenges in purification, ultimately impacting yield and purity.

Beyond synthesis, the solubility of this compound is a critical consideration for:

  • Reaction Optimization: Ensuring homogenous reaction conditions for predictable and reproducible outcomes.

  • Purification: Selecting appropriate solvent systems for crystallization or chromatography.

  • Formulation: For preclinical studies, understanding solubility is the first step in developing suitable delivery systems.

  • Analytical Method Development: Preparing solutions of known concentrations for techniques like HPLC and NMR.

This guide, therefore, aims to provide a holistic understanding of the solubility of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride, grounded in scientific principles and practical experimental guidance.

Theoretical Framework for Predicting Solubility

While precise, experimentally determined solubility data is the gold standard, a theoretical understanding of the factors governing solubility can provide valuable predictive insights and guide solvent selection. The adage "like dissolves like" serves as a fundamental principle, suggesting that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces.

Molecular Structure and Polarity Analysis

The 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride molecule can be dissected into three key components, each contributing to its overall physicochemical properties:

  • Pyrazine Ring: A diazine, which is an aromatic heterocycle containing two nitrogen atoms. Pyrazine itself is freely soluble in water and organic solvents, indicating its polar nature.[1] The nitrogen atoms are capable of acting as hydrogen bond acceptors.

  • Benzenesulfonyl Chloride Group: This is a strongly electrophilic and polar functional group.[2] The sulfonyl group (-SO2-) is highly polar, while the chlorine atom is a good leaving group. Benzenesulfonyl chloride is generally soluble in organic solvents.[3]

  • Ether Linkage (-O-): The ether bridge introduces some flexibility and is a polar group capable of acting as a hydrogen bond acceptor.

Collectively, these features suggest that 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is a polar molecule. Consequently, it is expected to exhibit greater solubility in polar organic solvents compared to nonpolar hydrocarbon solvents. The presence of both hydrogen bond acceptors (pyrazine nitrogens, ether oxygen, and sulfonyl oxygens) and a highly polar sulfonyl chloride group indicates that solvents capable of engaging in dipole-dipole interactions and potentially hydrogen bonding will be effective.

Hansen Solubility Parameters (HSP) as a Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total Hildebrand solubility parameter into three components:

  • δD (Dispersion): Arising from van der Waals forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[4] While experimentally determined HSP values for 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride are not available, they can be estimated using group contribution methods. By comparing the estimated HSP of the solute with the known HSP of various solvents, a ranked list of potential solvents can be generated.[5][6]

Expected Solubility Profile

Based on the structural analysis and the behavior of analogous compounds like 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride, which is soluble in polar organic solvents such as dichloromethane and acetone, a qualitative solubility profile for 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride can be predicted.[7]

Table 1: Predicted Qualitative Solubility of 4-(Pyrazin-2-yloxy)benzenesulfonyl Chloride in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe high polarity of these solvents aligns well with the polar nature of the solute, facilitating strong dipole-dipole interactions.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High (with caution)These solvents can dissolve the compound due to their polarity and hydrogen bonding capacity. However, they are nucleophilic and can react with the sulfonyl chloride group, leading to solvolysis.[8] Use should be carefully considered based on reaction conditions.
Nonpolar Hexane, Heptane, Toluene, Diethyl EtherLow to InsolubleThe significant difference in polarity between the solute and these solvents results in weak solute-solvent interactions.

Disclaimer: The qualitative data presented in this table are estimations based on the general solubility of similar sulfonyl chlorides and should be experimentally verified for precise applications.[9]

Experimental Determination of Solubility: A Self-Validating Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[10] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and that the analytical quantification is accurate. Given the reactive nature of sulfonyl chlorides, particularly their sensitivity to moisture, stringent anhydrous conditions must be maintained throughout the procedure.[11]

Materials and Equipment
  • 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (high purity)

  • Anhydrous organic solvents (various classes)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Detailed Step-by-Step Methodology

Part 1: Preparation of Saturated Solution

  • Aliquot Solvents: In a controlled environment (e.g., a glovebox or under a stream of inert gas), dispense a precise volume (e.g., 2.0 mL) of the desired anhydrous organic solvent into a series of appropriately labeled glass vials.

  • Add Excess Solute: To each vial, add an excess amount of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride. The presence of undissolved solid after equilibration is crucial for ensuring saturation.[12]

  • Seal and Equilibrate: Tightly cap the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[10] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

Part 2: Sample Preparation and Analysis

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to pellet the undissolved solid.[10]

  • Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically inert syringe filter into a clean, dry vial. This step is critical to remove any remaining solid particles.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method. The concentration of the solute is determined by comparing its peak area to a calibration curve.

Part 3: Calibration Curve Generation

  • Prepare Stock Solution: Accurately weigh a known amount of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride and dissolve it in a known volume of the solvent to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of standard solutions by serial dilution of the stock solution.

  • Analyze Standards: Inject the standard solutions into the HPLC system and record the peak areas.

  • Construct Curve: Plot the peak area versus the concentration of the standard solutions and perform a linear regression to obtain the calibration curve.

Data Reporting

The solubility should be reported in standard units such as mg/mL or mol/L at the specified temperature.[10]

Visualization of the Experimental Workflow

G cluster_prep Part 1: Saturated Solution Preparation cluster_analysis Part 2: Sample Analysis cluster_calib Part 3: Calibration A Aliquot Anhydrous Solvent B Add Excess Solute A->B C Seal and Equilibrate (24-72h) B->C D Centrifuge to Pellet Solid C->D Equilibrium Reached E Filter Supernatant D->E F Dilute Sample E->F G HPLC Quantification F->G Result Report Solubility (mg/mL or mol/L) G->Result H Prepare Stock Solution I Create Standard Dilutions H->I J Analyze Standards by HPLC I->J K Generate Calibration Curve J->K K->G Quantify Concentration

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Interpreting Solubility Data: From Numbers to Actionable Insights

The quantitative solubility data obtained from the experimental protocol described above provides the foundation for informed decision-making in the drug development process.

  • For the Synthetic Chemist: The choice of reaction solvent can be optimized to ensure homogeneity, which can lead to faster reaction rates, higher yields, and easier monitoring. For purification, a solvent system can be designed where the compound has high solubility at elevated temperatures and low solubility at room temperature, facilitating efficient recrystallization.

  • For the Process Chemist: Scalability is a major concern. Solubility data is crucial for determining the maximum concentration of a reaction, which impacts reactor volume and overall process efficiency. It also informs the choice of solvents for workup and extraction procedures.

  • For the Formulation Scientist: In early-stage drug discovery, compounds are often dissolved in vehicles like DMSO for in vitro screening. However, for in vivo studies, solubility in pharmaceutically acceptable co-solvents is critical. The solubility data provides a starting point for developing appropriate formulations for animal studies.

Causality Behind Experimental Choices and Self-Validation

The described experimental protocol is designed to be robust and self-validating, with each step addressing potential sources of error.

  • Use of Anhydrous Solvents and Inert Atmosphere: This is paramount to prevent the hydrolysis of the reactive sulfonyl chloride group, which would not only consume the compound but also generate byproducts (sulfonic acid and HCl) that could alter the properties of the solvent and affect the solubility measurement.[11]

  • Ensuring Equilibrium: The 24-72 hour agitation period is a critical step to ensure that a true thermodynamic equilibrium between the dissolved and undissolved solute is reached.[10] Verifying this with a time-course study provides confidence in the final measurement.

  • Temperature Control: Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the experiment is essential for reproducibility.[12]

  • Inert Filtration: The use of a chemically inert filter, such as PTFE, prevents the adsorption of the solute onto the filter material, which would lead to an underestimation of its solubility.[10]

  • Validated Analytical Method: The use of a validated HPLC method with a proper calibration curve ensures that the quantification of the dissolved solute is accurate and reliable.

The logical relationship between these experimental choices and the integrity of the final data is visualized below.

G cluster_inputs Experimental Inputs cluster_process Core Principles cluster_output Outcome A Pure Solute & Anhydrous Solvent E Prevent Hydrolysis A->E B Excess Solute F Achieve True Equilibrium B->F C Controlled Temperature & Agitation G Ensure Reproducibility C->G D Validated HPLC Method H Accurate Quantification D->H I Reliable & Validated Solubility Data E->I F->I G->I H->I

Caption: Logical framework for a self-validating solubility determination protocol.

Conclusion

The is a multifaceted property that is fundamental to its successful application in research and development. This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining this critical parameter. By integrating theoretical principles with a robust, self-validating experimental protocol, researchers can generate reliable solubility data. This data, in turn, empowers informed decisions in synthetic route optimization, purification strategy development, and early-stage formulation, ultimately accelerating the discovery and development of new chemical entities.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameter System. DuPont.
  • Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Palmer, D. S. et al. (2021). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 1(1), 83-93. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Purdue University.
  • Wikipedia. (2023). Benzenesulfonyl chloride. [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • Royal Society of Chemistry. (2023). Hansen solubility approach towards green solvent processing of a high-performance n-type organic semiconductor. [Link]

  • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • ResearchGate. (2007). Hansen solubility parameters: A user's handbook. [Link]

  • Google Patents. (n.d.). US3108137A - Production of organic sulfonyl chlorides.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Google Patents. (n.d.). EP1428015A1 - A method of measuring solubility.
  • PubChem. (n.d.). Pyrazine. [Link]

  • MDPI. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. [Link]

  • PubChem. (n.d.). Pyrazine-2-sulfonyl chloride. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonyl Chloride

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride, a key intermediate for the development of novel pharmaceutical and agrochemical agents....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded pathway for the synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride, a key intermediate for the development of novel pharmaceutical and agrochemical agents. By leveraging fundamental principles of organic chemistry and drawing upon established, analogous procedures, this document offers researchers and drug development professionals a robust framework for the preparation of this valuable compound.

Strategic Overview and Rationale

The synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is most logically approached via a two-step sequence. This strategy is predicated on the chemical functionalities of the target molecule, which is comprised of a pyrazinyl ether linked to a benzenesulfonyl chloride moiety. The disconnection approach suggests the formation of the aryl ether bond followed by the conversion of a sulfonic acid group to the desired sulfonyl chloride.

The proposed synthetic pathway is as follows:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the diaryl ether linkage through the reaction of 2-chloropyrazine with a salt of 4-hydroxybenzenesulfonic acid. This is analogous to the well-established Williamson ether synthesis, adapted for an electron-deficient heteroaromatic substrate.[1][2]

  • Chlorination of Sulfonic Acid: Conversion of the resulting 4-(pyrazin-2-yloxy)benzenesulfonic acid salt to the target 4-(pyrazin-2-yloxy)benzenesulfonyl chloride using a suitable chlorinating agent.

This approach is advantageous as it utilizes readily available starting materials and employs well-understood, reliable chemical transformations.

Mechanistic Considerations and Experimental Causality

Step 1: Nucleophilic Aromatic Substitution (SNAr) for Diaryl Ether Formation

The key transformation in the first step is the formation of the C-O bond between the pyrazine and benzene rings. This occurs via a nucleophilic aromatic substitution (SNAr) mechanism.[3]

  • Activation of the Nucleophile: 4-Hydroxybenzenesulfonic acid is deprotonated by a base (e.g., potassium carbonate) to form the more nucleophilic potassium 4-phenoxysulfonate. The phenoxide is a potent nucleophile, capable of attacking electron-deficient aromatic rings.

  • Electrophilic Nature of 2-Chloropyrazine: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the inductive effect of the chlorine atom, making the carbon atom attached to the chlorine susceptible to nucleophilic attack.[4]

  • Reaction Mechanism: The phenoxide attacks the carbon bearing the chlorine atom on the pyrazine ring, leading to the formation of a Meisenheimer-like intermediate. The negative charge in this intermediate is stabilized by the nitrogen atoms of the pyrazine ring. Subsequent expulsion of the chloride leaving group re-aromatizes the pyrazine ring and yields the desired potassium 4-(pyrazin-2-yloxy)benzenesulfonate.

The choice of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is crucial as it can solvate the potassium cation without significantly solvating the phenoxide anion, thus maintaining its high nucleophilicity. The reaction is typically heated to overcome the activation energy barrier for the formation of the Meisenheimer complex.

Step 2: Conversion of Sulfonic Acid Salt to Sulfonyl Chloride

The second step involves the conversion of the sulfonic acid salt to the more reactive sulfonyl chloride. Several reagents are available for this transformation, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most common and well-documented for similar substrates.[5]

  • Mechanism with Thionyl Chloride (in the presence of DMF as a catalyst):

    • Thionyl chloride reacts with DMF to form the Vilsmeier reagent, an electrophilic iminium species.

    • The sulfonate anion attacks the Vilsmeier reagent, forming an intermediate.

    • Chloride ion then attacks the sulfur atom, leading to the formation of the sulfonyl chloride and regeneration of DMF.

  • Mechanism with Phosphorus Pentachloride:

    • The sulfonate reacts with PCl₅ to form an intermediate and tetrachlorophosphide anion ([PCl₄]⁻).

    • Chloride ion from [PCl₄]⁻ or another equivalent of PCl₅ attacks the sulfur atom, displacing a phosphate-based leaving group to yield the sulfonyl chloride.

The reaction with PCl₅ is often performed neat or in a non-polar solvent and may require elevated temperatures. The use of phosphorus oxychloride (POCl₃) is another viable alternative.[5]

Detailed Experimental Protocols

Step 1: Synthesis of Potassium 4-(Pyrazin-2-yloxy)benzenesulfonate

Materials:

  • 2-Chloropyrazine

  • Potassium 4-hydroxybenzenesulfonate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Isopropanol

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add potassium 4-hydroxybenzenesulfonate (1.0 eq), 2-chloropyrazine (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the potassium 4-hydroxybenzenesulfonate.

  • Stir the mixture under a nitrogen atmosphere and heat to 100-110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of vigorously stirred isopropanol.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with additional isopropanol and then with diethyl ether to remove any residual DMF and unreacted starting materials.

  • Dry the resulting solid under vacuum to yield potassium 4-(pyrazin-2-yloxy)benzenesulfonate.

Step 2: Synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonyl Chloride

Materials:

  • Potassium 4-(pyrazin-2-yloxy)benzenesulfonate

  • Phosphorus pentachloride (PCl₅)

  • Toluene

  • Ice-cold water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a fume hood, carefully add phosphorus pentachloride (2.5 eq) to a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas).

  • Add the finely ground potassium 4-(pyrazin-2-yloxy)benzenesulfonate (1.0 eq) portion-wise to the PCl₅. The reaction can be exothermic.

  • Once the addition is complete, heat the mixture to 80-90 °C for 2-4 hours. The mixture will become a stirrable slurry.

  • Monitor the reaction by TLC (a small aliquot can be carefully quenched with methanol and spotted on a TLC plate).

  • After the reaction is complete, cool the mixture to room temperature and add dry toluene to dilute the reaction mixture.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and will release HCl gas.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 4-(pyrazin-2-yloxy)benzenesulfonyl chloride.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Data Presentation and Characterization

ParameterStep 1: Potassium 4-(pyrazin-2-yloxy)benzenesulfonateStep 2: 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride
Molecular Formula C₁₀H₇KN₂O₄SC₁₀H₇ClN₂O₃S
Molecular Weight 290.34 g/mol 270.70 g/mol
Typical Yield 75-85%60-75%
Appearance Off-white to pale yellow solidWhite to light tan solid
Solubility Soluble in water, DMSO; sparingly soluble in alcoholsSoluble in DCM, chloroform, ethyl acetate; insoluble in water
Key Spectroscopic Data ¹H NMR: Characteristic pyrazine and benzene ring protons.¹H NMR: Shift of benzene protons adjacent to sulfonyl group. ¹³C NMR: Carbon attached to sulfonyl chloride will be deshielded. IR: Strong S=O stretching bands (~1370 and 1180 cm⁻¹).

Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Chlorination Chloropyrazine 2-Chloropyrazine K2CO3 K₂CO₃, DMF Chloropyrazine->K2CO3 Hydroxybenzenesulfonate Potassium 4-Hydroxybenzenesulfonate Hydroxybenzenesulfonate->K2CO3 Intermediate Potassium 4-(Pyrazin-2-yloxy)benzenesulfonate K2CO3->Intermediate 100-110 °C PCl5 PCl₅ Intermediate->PCl5 FinalProduct 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride PCl5->FinalProduct 80-90 °C

Sources

Foundational

The Reactivity and Handling of Pyrazine Ether Sulfonyl Chlorides in Drug Discovery

Executive Summary Heteroaryl sulfonamides are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, carbonic anhydrase inhibitors, and N-acylethanolamine acid amidase (NAAA)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Heteroaryl sulfonamides are privileged scaffolds in medicinal chemistry, frequently utilized in the design of kinase inhibitors, carbonic anhydrase inhibitors, and N-acylethanolamine acid amidase (NAAA) inhibitors. Among the diverse array of building blocks, the pyrazine ether sulfonyl chloride presents a unique paradox: its profound electrophilicity enables the rapid synthesis of complex sulfonamides, yet this same reactivity renders it highly susceptible to rapid hydrolysis and decomposition.

This technical whitepaper provides an in-depth analysis of the electronic causality driving the reactivity of the sulfonyl chloride group on a pyrazine ether core. Furthermore, it establishes field-proven, self-validating methodologies designed to mitigate degradation, bypass unstable intermediates, and ensure high-yielding sulfonamide synthesis.

Electronic Modulation: The Pyrazine Ether Core

The reactivity of heteroaryl sulfonyl chlorides is dictated by the electronic landscape of the parent heterocycle. Pyrazine, a 1,4-diazine, is inherently electron-deficient. The two electronegative nitrogen atoms exert strong inductive (-I) and resonance (-M) withdrawing effects, drastically reducing the electron density of the aromatic carbon backbone.

When a sulfonyl chloride (-SO₂Cl) group is attached to this ring, the electron-withdrawing nature of the pyrazine core significantly enhances the electrophilicity of the sulfur atom. This makes pyrazine-2-sulfonyl chlorides exceptionally reactive compared to their pyridine or thiophene counterparts[1]().

The introduction of an ether linkage (e.g., methoxy or phenoxy) introduces a competing electronic dynamic. The oxygen atom withdraws electron density inductively (-I) but donates electron density via resonance (+M). In the context of a highly electron-deficient pyrazine ring, the +M effect provides marginal stabilization, but the net system remains a highly reactive electrophile. This specific structural motif is critical for target binding in various drug candidates, such as azabicyclo[3.2.1]octane sulfonamides targeting human NAAA, where the ether linker is essential for inhibitory activity[2]().

G A Pyrazine Core (Electron-Deficient Diazine) C Sulfonyl Chloride (-SO2Cl) (Highly Electrophilic) A->C Withdraws e- density B Ether Linkage (-OR) (+M Resonance / -I Induction) B->C Modulates electrophilicity D Increased Susceptibility to Amine Nucleophiles C->D Desired Pathway E Rapid Hydrolysis (Trace Moisture Sensitivity) C->E Parasitic Pathway

Electronic effects dictating the dual reactivity profile of pyrazine ether sulfonyl chlorides.

The Hydrolysis Liability

The hyper-electrophilicity of the pyrazine ether sulfonyl chloride is a double-edged sword. While it facilitates rapid amination, it also renders the molecule exquisitely sensitive to trace moisture. Hydrolysis pathways often lead to formal SO₂ extrusion (characteristic of diazine derivatives) or the formation of the unreactive sulfonic acid[3](). Consequently, traditional syntheses utilizing aqueous oxidants (e.g., NaClO) or chlorine gas frequently result in complete degradation of the pyrazine sulfonyl chloride during aqueous workup[4]().

Comparative Reactivity and Stability Matrix

To contextualize the handling requirements, it is essential to compare the pyrazine ether core against other common aromatic systems. The table below summarizes the relative electrophilicity and hydrolytic degradation rates, guiding the selection of appropriate synthetic methodologies.

Heteroaryl CoreRelative ElectrophilicityHydrolytic StabilityRecommended Synthetic Approach
Phenyl LowHigh (Bench Stable)Traditional Chlorosulfonylation
Pyridine-3-yl ModerateModerateAnhydrous Amine Coupling
Pyrazine-2-yl Extremely HighVery Low (Rapid SO₂ loss)SO₂ Surrogates (DABSO) / TCPC
Pyrazine Ether HighLowStrict Anhydrous / TCPC Esters

Table 1: Comparative reactivity profiles of aromatic sulfonyl chlorides.

Modern Synthetic Workflows: Bypassing Instability

Because the isolation of pyrazine ether sulfonyl chlorides is plagued by hydrolytic degradation, modern process chemistry relies on generating stable intermediates or utilizing one-pot methodologies.

Approach A: The DABSO Surrogate Method

1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) functions as a solid, bench-stable SO₂ surrogate. This methodology allows for the palladium-catalyzed or organometallic conversion of a pyrazine ether halide into a sulfinate salt. The sulfinate is then directly converted to the sulfonamide in situ, completely bypassing the isolation of the moisture-sensitive sulfonyl chloride[5]().

Approach B: TCPC Sulfonate Esters

2,4,6-Trichlorophenyl chlorosulfate (TCPC) offers an alternative by reacting with heteroarylzinc reagents to form 2,4,6-trichlorophenyl (TCP) sulfonate esters. Unlike pyrazine sulfonyl chlorides, these TCP esters are bench-stable and resist ambient hydrolysis. Despite their stability, they retain sufficient reactivity to undergo nucleophilic substitution when subjected to amines under optimized conditions[6]().

G Start Pyrazine Ether Halide (Starting Material) Path1 Traditional Route (Cl2 / Aqueous Oxidant) Start->Path1 Path2 Modern Route (DABSO or TCPC) Start->Path2 Hydrolysis Degradation (Sulfonic Acid / SO2) Path1->Hydrolysis Trace Water StableInt Stable Intermediate (Sulfinate Salt / TCP Ester) Path2->StableInt Mild Conditions Product Target Sulfonamide (High Yield) StableInt->Product Amine Addition

Workflow comparison: Traditional oxidative chlorination vs. stable intermediate generation.

Experimental Protocol: Anhydrous Amination of Pyrazine Ether Sulfonyl Chlorides

If the direct use of the pyrazine ether sulfonyl chloride is unavoidable, strict adherence to anhydrous protocols is mandatory. The following self-validating methodology is engineered to suppress both hydrolysis and di-sulfonylation[7](.

Causality-Driven Methodology

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a two-neck round-bottom flask under vacuum and backfill with dry Argon (repeat 3x).

  • Causality: Pyrazine sulfonyl chlorides react with atmospheric moisture at room temperature. Absolute exclusion of water is the primary determinant of yield.

Step 2: Reagent Dissolution

  • Action: Dissolve the target amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (1.5 equiv) in anhydrous dichloromethane (DCM, <50 ppm H₂O).

  • Causality: A sterically hindered, non-nucleophilic base like DIPEA is chosen over pyridine to prevent the base from competitively reacting with the highly electrophilic pyrazine sulfonyl chloride, which can lead to undesired byproducts[8]().

Step 3: Thermal Control

  • Action: Cool the stirring solution to 0 °C using an ice-water bath.

  • Causality: Lowering the kinetic energy of the system suppresses radical-mediated decomposition and slows the rate of trace hydrolysis relative to the desired amination pathway[7]().

Step 4: Electrophile Addition

  • Action: Add the pyrazine ether sulfonyl chloride (1.05 equiv) dropwise as a solution in anhydrous DCM over 15 minutes.

  • Causality: A precise, slight excess (1.05 equiv) drives the reaction to completion. Avoiding a large excess is critical to prevent the amine from undergoing di-sulfonylation, a common side reaction with hyper-reactive sulfonyl chlorides[8]().

Step 5: In-Process Control (IPC) & Self-Validation

  • Action: After 30 minutes, extract a 10 µL aliquot and quench in anhydrous methanol. Analyze via LC-MS.

  • Validation Logic: The desired mass corresponds to the sulfonamide. If a mass corresponding to the sulfonic acid ([M-Cl+OH]) exceeds 5% of the total ion current, moisture ingress has occurred. The reaction must be halted, and solvent drying protocols must be audited before proceeding[7]().

Step 6: Rapid Cold Workup

  • Action: Quench the reaction with cold brine (0 °C) and immediately extract into ethyl acetate.

  • Causality: Minimizing contact time with the aqueous phase at low temperatures prevents the hydrolysis of any unreacted sulfonyl chloride, ensuring a cleaner crude profile for downstream chromatography[7]().

References

  • Organic Letters - ACS Publications. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate".[Link]

  • PMC. "Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate".[Link]

  • ChemRxiv. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides".[Link]

  • PMC. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate".[Link]

  • Università degli Studi di Urbino. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors". [Link]

Sources

Exploratory

Technical Whitepaper: Commercial Sourcing and Synthetic Utility of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride in Drug Discovery

Executive Summary In modern drug discovery, the sulfonamide moiety remains a privileged pharmacophore, prized for its metabolic stability, predictable hydrogen-bonding geometry, and tunable physicochemical properties. 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the sulfonamide moiety remains a privileged pharmacophore, prized for its metabolic stability, predictable hydrogen-bonding geometry, and tunable physicochemical properties. 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (CAS: 264624-18-2) is a highly specialized, bifunctional building block. It combines a highly reactive electrophilic sulfonyl chloride group with a pyrazine ether linkage. The electron-withdrawing nature of the pyrazine ring modulates the electrophilicity of the sulfonyl group, while simultaneously providing a critical hydrogen-bond acceptor for target protein interactions.

This whitepaper provides an in-depth technical analysis of the commercial availability, handling protocols, and synthetic methodologies required to effectively utilize this reagent in medicinal chemistry campaigns.

Chemical Architecture and Quantitative Specifications

The utility of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride stems from its precise electronic distribution. The oxygen atom bridging the benzene and pyrazine rings acts as a weak electron donor via resonance, but the strong electron-withdrawing inductive effect of the diazine (pyrazine) system counteracts this. Consequently, the sulfonyl chloride remains highly electrophilic, facilitating rapid nucleophilic acyl substitution [1].

Table 1: Physicochemical and Quantitative Specifications
PropertyValue / Specification
Chemical Name 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride
CAS Registry Number 264624-18-2
Molecular Formula C10H7ClN2O3S
Molecular Weight 270.69 g/mol
Appearance Off-white to pale yellow solid/powder
Typical Purity (Commercial) ≥ 95% (Verified via HPLC/NMR)
Storage Conditions 2–8°C (Strictly under inert gas, moisture-free)

Commercial Availability and Sourcing Strategies

Because 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is a specialized fragment rather than a bulk commodity chemical, sourcing requires strategic vendor selection. It is primarily synthesized for hit-to-lead optimization and library enumeration.

Table 2: Supplier Landscape and Sourcing Tiers
Supplier CategoryTypical ScaleLead TimeSourcing Strategy & Examples
Chemical Aggregators 10 mg to 5 g1–2 WeeksPlatforms like eMolecules or Guidechem [2] are ideal for rapid discovery screening. They aggregate stock from global catalog vendors.
Catalog Suppliers 1 g to 100 g1–4 WeeksVendors such as Enamine , BLD Pharm , and Sigma-Aldrich synthesize this in batches. Ideal for lead optimization.
Custom Synthesis (CROs) > 1 kg4–12 WeeksFor process scale-up, CROs (e.g., Pharmaron , WuXi AppTec ) must be contracted to perform custom chlorosulfonation of the corresponding ether precursor.

Synthetic Utility: Sulfonamide Synthesis Workflow

The primary application of this reagent is the synthesis of complex sulfonamides via reaction with primary or secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism [3].

Workflow A Electrophile 4-(Pyrazin-2-yloxy) benzenesulfonyl chloride D Reaction Nucleophilic Acyl Substitution A->D B Nucleophile Primary/Secondary Amine B->D C Conditions Anhydrous DCM + DIPEA (0°C to RT) C->D E Product Target Sulfonamide D->E - HCl

Workflow for sulfonamide synthesis via nucleophilic acyl substitution.

Validated Experimental Protocol: General Sulfonamide Synthesis

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The following methodology incorporates precise causality for every experimental choice.

Step 1: Preparation of the Amine Solution

  • Action: Dissolve the primary or secondary amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Causality: Anhydrous conditions are non-negotiable. The presence of water will outcompete the amine, leading to the hydrolysis of the sulfonyl chloride into an unreactive sulfonic acid [4]. Aprotic solvents like DCM are chosen because they do not participate in hydrogen bonding that could dampen the amine's nucleophilicity.

Step 2: Addition of the Base

  • Action: Add N,N-Diisopropylethylamine (DIPEA) or Pyridine (2.0 to 3.0 equivalents) to the solution. Cool the reaction vessel to 0°C using an ice bath.

  • Causality: The base acts as a critical HCl scavenger. As the sulfonamide bond forms, stoichiometric HCl is generated. Without a base, this HCl will protonate the remaining unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion. Cooling to 0°C controls the exothermic nature of the initial nucleophilic attack, suppressing side reactions such as bis-sulfonylation.

Step 3: Electrophile Addition

  • Action: Dissolve 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (1.1 equivalents) in a minimal volume of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15 minutes.

  • Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile. This kinetic control favors the desired mono-substitution over the formation of unwanted bis-sulfonamides.

Step 4: Self-Validating Reaction Monitoring

  • Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–12 hours. Monitor via LC-MS.

  • Causality: LC-MS provides a self-validating feedback loop. The disappearance of the starting amine mass and the appearance of the exact product mass confirms successful coupling. If only the mass of the sulfonic acid byproduct is observed, it indicates moisture contamination in Step 1.

Step 5: Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with 1M HCl (if the product lacks basic nitrogens) or brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Causality: The NaHCO3 neutralizes excess HCl and solubilizes any hydrolyzed sulfonic acid byproduct, pulling it into the aqueous layer. The organic layer retains the highly lipophilic target sulfonamide, ensuring a clean crude product ready for flash chromatography.

Handling, Storage, and Hydrolysis Prevention

Like all arylsulfonyl chlorides, 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is acutely sensitive to atmospheric moisture. Degradation occurs via a nucleophilic attack by water, displacing the chloride ion to form a stable, unreactive sulfonic acid and corrosive hydrogen chloride gas [4].

HydrolysisPathway A Sulfonyl Chloride (Active Electrophile) C Nucleophilic Attack (Hydrolysis) A->C B H2O Exposure (Atmospheric Moisture) B->C D Sulfonic Acid (Inactive Byproduct) C->D E HCl Gas (Corrosive) C->E

Logical relationship of sulfonyl chloride degradation via atmospheric hydrolysis.

Best Practices for Integrity Maintenance:

  • Inert Atmosphere Storage: Always store the reagent in a tightly sealed container backfilled with Argon or Nitrogen.

  • Temperature Control: Store at 2–8°C to minimize thermal degradation, but crucially, allow the container to warm to room temperature in a desiccator before opening. Opening a cold container causes immediate condensation of atmospheric moisture onto the reagent, accelerating hydrolysis.

  • Aliquot Strategy: For long-term campaigns, dissolve the bulk reagent in anhydrous THF or DCM and store as a stock solution over activated molecular sieves (4Å), rather than repeatedly exposing the solid powder to air.

References

  • Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

  • Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: HoriazonChemical URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis of Novel Sulfonamides via 4-(Pyrazin-2-yloxy)benzenesulfonyl Chloride

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Strategic Rationale The sulfonamide functional...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

The sulfonamide functional group (–SO₂NR₂) is a highly privileged pharmacophore in medicinal chemistry, serving as the core structural motif for a vast array of therapeutics, including carbonic anhydrase (CA) inhibitors, antimicrobial agents, and anti-inflammatory drugs .

In modern drug discovery, the incorporation of complex heteroaryl-ether linkages into the sulfonamide scaffold is a proven strategy for optimizing target binding affinity and pharmacokinetic properties. 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (CAS: 264624-18-2) is a highly versatile electrophilic building block. The pyrazine-ether axis provides several distinct advantages:

  • Enhanced Polar Surface Area (PSA): The nitrogen atoms of the pyrazine ring act as potent hydrogen bond acceptors, improving aqueous solubility and facilitating interactions with target enzyme active sites (e.g., the zinc-bound water in Carbonic Anhydrases) .

  • Conformational Rigidity: The diaryl ether linkage restricts rotational degrees of freedom, locking the molecule into favorable bioactive conformations.

  • Metabolic Stability: The electron-deficient pyrazine ring is highly resistant to oxidative metabolism by cytochrome P450 enzymes compared to simple phenyl or alkyl ethers .

This application note details field-proven, self-validating protocols for the nucleophilic acyl substitution of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride with various amines to generate novel sulfonamide libraries.

Mechanistic Principles & Reagent Causality

The synthesis of sulfonamides from sulfonyl chlorides proceeds via a bimolecular nucleophilic substitution-like mechanism at the hexavalent sulfur (S(VI)) center. The amine nucleophile attacks the electrophilic sulfur, forming a pentacoordinate transition state, followed by the expulsion of the chloride leaving group.

The Critical Role of Base Selection

The reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl will protonate the unreacted amine starting material, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

  • Pyridine vs. Triethylamine (TEA): While TEA acts purely as a Brønsted base to scavenge HCl, Pyridine serves a dual role. It acts as a nucleophilic catalyst , attacking the sulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate. This intermediate significantly lowers the activation energy barrier, making it the preferred method when reacting with sterically hindered or electron-deficient amines (e.g., anilines) .

  • Aqueous Na₂CO₃ (Schotten-Baumann): For water-soluble amines or amino acids, a biphasic system using inorganic bases prevents the degradation of the sulfonyl chloride while maintaining the amine in its reactive, deprotonated state .

G A 4-(Pyrazin-2-yloxy) benzenesulfonyl chloride D Sulfonylpyridinium Intermediate A->D Pyridine (Catalysis) B Amine (R-NH2) B->D Nucleophilic Attack C Pyridine Base F Pyridinium Chloride (Byproduct) C->F HCl Scavenging E Target Sulfonamide D->E -HCl D->F

Caption: Mechanistic workflow of sulfonamide synthesis via a sulfonylpyridinium intermediate.

Experimental Protocols

Protocol Selection Matrix

To ensure a self-validating and high-yielding synthetic system, the protocol must be matched to the steric and electronic properties of the amine nucleophile.

G Start Analyze Amine Nucleophile Aliphatic Standard Aliphatic or Electron-Rich Aromatic Start->Aliphatic Hindered Sterically Hindered or Electron-Deficient Start->Hindered Polar Amino Acid or Highly Polar Amine Start->Polar ProtA Protocol A: DCM / Pyridine / 0 °C to RT Aliphatic->ProtA ProtB Protocol B: Microwave / THF / TEA / 80 °C Hindered->ProtB ProtC Protocol C: Schotten-Baumann (H2O/Na2CO3) Polar->ProtC

Caption: Decision matrix for selecting the optimal synthesis protocol based on amine properties.

Protocol A: Conventional Solution-Phase Synthesis (Standard Amines)

Optimal for primary and secondary aliphatic amines, and standard anilines.

Materials:

  • 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (1.0 equiv)

  • Amine (1.1 equiv)

  • Anhydrous Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to sulfonyl chloride)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Amine Solution: Dissolve the amine (1.1 equiv) and anhydrous pyridine (2.0 equiv) in anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath. Causality: Cooling minimizes exothermic degradation and prevents the formation of symmetric sulfonic anhydride byproducts.

  • Electrophile Addition: Dissolve 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours. Monitor via TLC (Hexanes:Ethyl Acetate, 1:1). The pyrazine ring is highly UV-active (254 nm), allowing easy tracking of the starting material (Rf ~0.8) and product (Rf ~0.4).

  • Workup (Self-Validating Step): Dilute the reaction with additional DCM. Wash the organic layer sequentially with 1M HCl (3 × 20 mL) to remove excess pyridine and unreacted amine, followed by saturated NaHCO₃ (1 × 20 mL) to remove any hydrolyzed sulfonic acid byproduct.

  • Isolation: Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol C: Modified Schotten-Baumann Conditions (Amino Acids)

Optimal for amino acids or amines supplied as HCl salts that require aqueous solubility.

Materials:

  • 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (1.2 equiv)

  • Amino Acid / Polar Amine (1.0 equiv)

  • Na₂CO₃ (2.5 equiv)

  • H₂O / THF (1:1 v/v)

Step-by-Step Procedure:

  • Dissolve the amino acid (1.0 equiv) and Na₂CO₃ (2.5 equiv) in water. Cool to 0 °C.

  • Dissolve the sulfonyl chloride (1.2 equiv) in THF and add dropwise to the vigorously stirring aqueous solution. Causality: Vigorous stirring is mandatory in biphasic systems to maximize the interfacial surface area where the reaction occurs.

  • Stir at RT for 6 hours.

  • Remove THF under reduced pressure. Extract the remaining aqueous layer once with diethyl ether to remove unreacted sulfonyl chloride (discard the ether layer).

  • Precipitation: Carefully acidify the aqueous layer to pH 2 using 10% HCl at 0 °C. The target sulfonamide carboxylic acid will precipitate. Filter, wash with cold water, and dry under a vacuum.

Quantitative Data & Optimization Summary

The following table summarizes expected outcomes and optimized parameters based on the chosen amine class reacting with 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride.

Amine ClassExample SubstrateRecommended ProtocolBase / SolventReaction TimeExpected Yield (%)
Primary Aliphatic BenzylamineProtocol APyridine / DCM4 - 6 h85 - 95%
Secondary Aliphatic PiperidineProtocol APyridine / DCM6 - 8 h80 - 90%
Electron-Rich Aryl p-AnisidineProtocol APyridine / DCM8 - 12 h75 - 85%
Hindered / Deficient Aryl 2-ChloroanilineProtocol BTEA / THF (Microwave)1 h (80 °C)60 - 75%
Amino Acid GlycineProtocol CNa₂CO₃ / H₂O-THF6 - 10 h70 - 85%

Troubleshooting & Analytical Characterization

To ensure the trustworthiness of the synthesized compounds, rigorous analytical validation is required.

  • Hydrolysis Byproduct Identification: If the reaction is exposed to moisture, 4-(pyrazin-2-yloxy)benzenesulfonic acid will form. This byproduct is highly polar and will remain at the baseline (Rf = 0.0) on normal-phase TLC. It is effectively removed during the basic aqueous wash (NaHCO₃).

  • NMR Signatures (¹H-NMR): The successful formation of a primary or secondary sulfonamide is confirmed by a distinct, exchangeable N-H proton signal. In DMSO-d₆, this signal typically appears as a broad singlet or triplet between δ 7.50 – 10.50 ppm , depending on the degree of hydrogen bonding. The pyrazine protons will appear as three distinct downfield signals (approx. δ 8.2, 8.4, and 8.6 ppm).

  • Mass Spectrometry (LC-MS): Sulfonamides ionize exceptionally well in both positive (ESI+) and negative (ESI-) electrospray ionization modes. ESI- is particularly sensitive for sulfonamides due to the acidic nature of the N-H proton, yielding a robust [M-H]⁻ peak.

References

  • Akocak, S., et al. "Discovery of novel 1,3-diaryltriazene sulfonamides as carbonic anhydrase I, II, VII, and IX inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. Available at:[Link]

  • Petracca, R., et al. "Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Al-Ghorbani, M., et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations." Molecules, 2019. Available at:[Link]

Application

Application Note: Synthesis of N-Alkyl/Aryl-4-(pyrazin-2-yloxy)benzenesulfonamides via Sulfonylation of Primary Amines

Introduction & Pharmacological Relevance The compound 4-(pyrazin-2-yloxy)benzenesulfonyl chloride (CAS: 264624-18-2) is a highly valued electrophilic building block in modern medicinal chemistry and drug discovery[1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The compound 4-(pyrazin-2-yloxy)benzenesulfonyl chloride (CAS: 264624-18-2) is a highly valued electrophilic building block in modern medicinal chemistry and drug discovery[1]. The incorporation of the pyrazine-diaryl ether motif provides critical hydrogen-bond accepting capabilities and modulates molecular lipophilicity, making it a privileged scaffold for kinase inhibitors, antimicrobial agents, and G-protein coupled receptor (GPCR) ligands.

The conversion of this specific sulfonyl chloride into a sulfonamide via reaction with primary amines yields a metabolically stable bioisostere of the amide bond. Unlike amides, sulfonamides are resistant to enzymatic cleavage and possess a predictable tetrahedral geometry with a slightly acidic N-H proton, which is often crucial for target protein binding.

Mechanistic Insights & Reaction Dynamics

As a Senior Application Scientist, it is critical to understand that sulfonamide synthesis is not merely mixing reagents; it is a delicate balance of competing kinetic pathways. The formation of sulfonamides via Schotten-Baumann-type S-N coupling is driven by the nucleophilic attack of a primary amine on the electrophilic sulfur center[2]. However, the specific electronic properties of the 4-(pyrazin-2-yloxy) substituent dictate the reaction dynamics:

  • Enhanced Electrophilicity & Hydrolysis Risk: The electron-withdrawing nature of the pyrazinyloxy group increases the partial positive charge on the sulfonyl sulfur. While this accelerates the desired nucleophilic attack, it simultaneously makes the reagent highly moisture-sensitive. In the presence of adventitious water, the sulfonyl chloride rapidly hydrolyzes to the unreactive sulfonic acid ()[3].

  • The Di-sulfonylation Challenge: A ubiquitous side reaction in this workflow is di-sulfonylation. The primary amine initially forms the desired mono-sulfonamide. Because the resulting sulfonamide N-H proton is acidic (pKa ~ 10), excess base can deprotonate it to form a nucleophilic sulfonamide anion. This anion aggressively attacks a second equivalent of the sulfonyl chloride, yielding an undesired di-sulfonylated byproduct (R-N(SO₂Ar)₂) ()[4].

  • Base Selection Causality: To mitigate di-sulfonylation, the choice of base is critical. Pyridine is often preferred over stronger aliphatic bases like triethylamine (TEA). Pyridine acts as a nucleophilic catalyst—forming a highly reactive, transient sulfonylpyridinium intermediate—while remaining a weak enough base to minimize the deprotonation of the product mono-sulfonamide[4].

Process Visualization

G A 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (Electrophile) D Transient Sulfonylpyridinium Intermediate A->D B Primary Amine (Nucleophile) B->D C Pyridine / Base (Catalyst/Acid Scavenger) C->D E Mono-sulfonamide (Desired Product) D->E Controlled Stoichiometry & Temp (0°C) G Sulfonic Acid (Hydrolysis Byproduct) D->G Adventitious Water (Hydrolysis) F Di-sulfonamide (Undesired Byproduct) E->F Excess Base & Prolonged Time

Workflow and competitive pathways in the sulfonylation of primary amines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Anhydrous Solution-Phase Sulfonylation

Optimized for Aliphatic and Unhindered Aromatic Amines. This protocol is engineered to suppress both hydrolysis and di-sulfonylation through strict stoichiometric and thermal controls[3].

  • Amine Preparation: Dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert argon or nitrogen atmosphere.

    • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the moisture-sensitive 4-(pyrazin-2-yloxy)benzenesulfonyl chloride into sulfonic acid[3].

  • Base Addition: Add anhydrous pyridine (1.2 to 1.5 equivalents) to the amine solution and cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: Cooling to 0 °C suppresses the thermal activation energy required for the secondary sulfonylation event, kinetically favoring mono-sulfonamide formation[4].

  • Electrophile Addition: Dissolve 4-(pyrazin-2-yloxy)benzenesulfonyl chloride (1.0 to 1.05 equivalents) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the sulfonyl chloride, which is the primary driver of di-sulfonylation[4].

  • In-Process Control (IPC) & Monitoring: Allow the reaction to slowly warm to room temperature. Monitor via HPLC or TLC. Quench the reaction immediately upon consumption of the starting amine (typically 2–4 hours).

    • Causality & Validation: Prolonged reaction times after the primary amine is consumed lead to thermodynamic equilibration toward the di-sulfonylated product. Disappearance of the amine spot validates the completion of the forward reaction[3].

  • Self-Validating Workup: Quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality & Validation: The 1M HCl wash chemically validates the removal of excess pyridine and unreacted starting amine (partitioning them into the aqueous layer as water-soluble salts), ensuring high crude purity[3]. Dry over Na₂SO₄ and concentrate.

Protocol B: Biphasic/Aqueous Conditions

Optimized for Water-Soluble Amines. For highly polar or water-soluble primary amines, a biphasic system can be utilized, leveraging pH control to drive conversion and protect the sulfonyl chloride from bulk water hydrolysis ()[5].

  • Aqueous Preparation: Dissolve the amine in a 1.0 M aqueous sodium hydroxide (NaOH) solution and cool to 0–5 °C.

  • Electrophile Addition: Add a solution of 4-(pyrazin-2-yloxy)benzenesulfonyl chloride (1.05 eq) in a water-immiscible solvent (e.g., pure DCM) dropwise at 0 °C.

  • Biphasic Stirring: Vigorously stir the biphasic mixture.

    • Causality: The high pH maintains the amine in its active, deprotonated nucleophilic state, which kinetically outcompetes the hydroxide-mediated hydrolysis of the sulfonyl chloride[5].

  • Isolation: Acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the sulfonamide product. Isolate via vacuum filtration.

Quantitative Data & Troubleshooting Matrix

To ensure reproducible scale-up, the following matrix summarizes the quantitative parameters and their direct impact on reaction yield and purity.

Reaction ParameterTarget ConditionObservation / Yield ImpactMechanistic Causality
Stoichiometry (ArSO₂Cl) 1.00 – 1.05 eqOptimal mono-sulfonamide yield (>90%)Limits the availability of the electrophile, preventing secondary attack by the sulfonamide anion.
Stoichiometry (ArSO₂Cl) > 1.20 eqHigh di-sulfonamide formationExcess electrophile reacts rapidly with the deprotonated mono-sulfonamide product.
Temperature Profile 0 °C → Room TempMinimized side reactionsKinetic control favors the lower activation energy of the primary amine sulfonylation over secondary sulfonylation.
Solvent Moisture Level > 0.1% H₂OFormation of polar sulfonic acidWater acts as a competing nucleophile, irreversibly hydrolyzing the sulfonyl chloride.
Base Equivalents 1.2 – 1.5 eq (Pyridine)Complete conversion, high puritySufficient to scavenge generated HCl without excessively deprotonating the final product.

References

  • Canadian Science Publishing. "Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH." Canadian Journal of Chemistry. URL:[Link]

  • Organic Chemistry Portal. "Sulfonamide synthesis by S-N coupling." Organic Chemistry Portal. URL:[Link]

Sources

Method

Application Notes and Protocols for 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride in Medicinal Chemistry

Introduction: A Privileged Scaffold for Novel Therapeutic Agents In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can address the challenges of drug resistance and target speci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Novel Therapeutic Agents

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can address the challenges of drug resistance and target specificity is paramount. The sulfonamide functional group is a cornerstone of therapeutic design, present in a wide array of antibacterial, anticancer, and anti-inflammatory agents.[1] Its success lies in its ability to act as a bioisostere for other functional groups and to form critical hydrogen bonding interactions with biological targets.[2] The pyrazine ring, a nitrogen-containing heterocycle, is also considered a "privileged structure" and is a key component in several clinically approved drugs, valued for its role in modulating the physicochemical and pharmacological properties of a molecule.[3]

The compound 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride represents a unique convergence of these two privileged moieties, linked by a diaryl ether bridge. This structural motif is of significant interest as diaryl ether-based compounds have demonstrated potent antimicrobial activity through the inhibition of the enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride and its derivatives as a platform for the discovery of novel therapeutic agents.

Proposed Synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride

Step 1: Synthesis of the Diaryl Ether Intermediate: 2-(4-Methoxyphenoxy)pyrazine

The initial step involves the formation of the diaryl ether linkage. A copper-catalyzed Chan-Lam coupling reaction provides a reliable method for this transformation, joining an aryl boronic acid with a phenol.[5]

Protocol 1: Synthesis of 2-(4-Methoxyphenoxy)pyrazine

  • Materials:

    • 2-Chloropyrazine

    • 4-Methoxyphenol

    • Copper(I) iodide (CuI)

    • Cesium carbonate (Cs2CO3)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous sodium chloride solution)

    • Anhydrous magnesium sulfate (MgSO4)

    • Standard laboratory glassware (oven-dried)

    • Magnetic stirrer and heating plate

  • Procedure:

    • To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-methoxyphenol (1.0 eq.), 2-chloropyrazine (1.2 eq.), CuI (0.1 eq.), and Cs2CO3 (2.0 eq.).

    • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-methoxyphenol.

    • Stir the reaction mixture at 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield 2-(4-methoxyphenoxy)pyrazine.

Step 2: Chlorosulfonation of the Diaryl Ether Intermediate

The second step is the direct chlorosulfonation of the electron-rich benzene ring of the diaryl ether intermediate. This reaction is typically performed using chlorosulfonic acid at low temperatures.[6]

Protocol 2: Synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride

  • Materials:

    • 2-(4-Methoxyphenoxy)pyrazine (from Step 1)

    • Chlorosulfonic acid (freshly distilled)

    • Anhydrous dichloromethane (DCM)

    • Crushed ice

    • Standard laboratory glassware (oven-dried)

    • Magnetic stirrer

    • Cooling bath (ice/salt)

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and placed in a cooling bath, add anhydrous DCM.

    • Cool the DCM to 0 °C and slowly add 2-(4-methoxyphenoxy)pyrazine (1.0 eq.).

    • In a separate dropping funnel, add chlorosulfonic acid (3-5 eq.).

    • Slowly add the chlorosulfonic acid dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with cold water and brine, then dry over anhydrous MgSO4.

    • Filter and concentrate under reduced pressure to obtain the crude 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride, which can be used in the next step without further purification or can be purified by recrystallization.

G cluster_0 Step 1: Diaryl Ether Synthesis cluster_1 Step 2: Chlorosulfonation 2-Chloropyrazine 2-Chloropyrazine Chan-Lam Coupling Chan-Lam Coupling 2-Chloropyrazine->Chan-Lam Coupling 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenol->Chan-Lam Coupling Intermediate 2-(4-Methoxyphenoxy)pyrazine Chan-Lam Coupling->Intermediate CuI, Cs2CO3, DMF Chlorosulfonation Chlorosulfonation Intermediate->Chlorosulfonation Target 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride Chlorosulfonation->Target ClSO3H, DCM

Caption: Proposed synthetic workflow for 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride.

Application in Medicinal Chemistry: Synthesis of a Sulfonamide Library

The primary utility of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride in medicinal chemistry is as a reactive intermediate for the synthesis of a diverse library of sulfonamide derivatives. The reaction of the sulfonyl chloride with primary or secondary amines is a robust and widely used transformation to generate stable sulfonamides.[6]

Protocol 3: General Procedure for the Synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonamide Derivatives

  • Materials:

    • 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride

    • A diverse set of primary or secondary amines (1.1 eq.)

    • Anhydrous pyridine or triethylamine (1.5 eq.)

    • Anhydrous acetone or dichloromethane (DCM)

    • Standard laboratory glassware (oven-dried)

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, dissolve the desired amine (1.1 eq.) in anhydrous acetone.

    • Add anhydrous pyridine (1.5 eq.) to the solution and stir for 10-15 minutes at room temperature.

    • Slowly add a solution of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (1.0 eq.) in anhydrous acetone to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) or recrystallization to obtain the pure 4-(Pyrazin-2-yloxy)benzenesulfonamide derivative.

G Start 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride Reaction Sulfonamide Formation Start->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Pyridine, Acetone Workup Aqueous Workup Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Product 4-(Pyrazin-2-yloxy)-N-(R1,R2)benzenesulfonamide Purification->Product

Caption: Experimental workflow for the synthesis of a sulfonamide library.

Therapeutic Potential: Targeting Bacterial Fatty Acid Synthesis

Diaryl ether sulfonamides have emerged as promising inhibitors of enoyl-ACP reductase (ENR), a critical enzyme in the bacterial fatty acid synthesis II (FASII) pathway.[4] This pathway, absent in humans, is an attractive target for the development of novel antibacterial agents. Molecular modeling studies have suggested that the sulfonamide group in these compounds can form key hydrogen bonding interactions with highly conserved residues in the active site of ENR isoforms, such as FabV.[2]

The 4-(pyrazin-2-yloxy)benzenesulfonyl chloride scaffold provides an excellent starting point for designing potent and selective inhibitors of bacterial ENR. By synthesizing a library of derivatives with diverse amine substituents, researchers can explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

G cluster_0 Bacterial Fatty Acid Synthesis (FASII) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Fatty Acid Synthase Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP Fatty Acid Synthase Elongation Elongation Acyl-ACP->Elongation Fatty Acid Synthase Enoyl-ACP Enoyl-ACP Elongation->Enoyl-ACP Dehydration Saturated Acyl-ACP Saturated Acyl-ACP Enoyl-ACP->Saturated Acyl-ACP Enoyl-ACP Reductase (ENR/FabV) Fatty Acids Fatty Acids Saturated Acyl-ACP->Fatty Acids Membrane Synthesis Membrane Synthesis Fatty Acids->Membrane Synthesis Inhibitor 4-(Pyrazin-2-yloxy)benzenesulfonamide Derivative Inhibitor->Enoyl-ACP Inhibition

Caption: Inhibition of the bacterial FASII pathway by diaryl ether sulfonamides.

Data Presentation: Biological Activity of Diaryl Ether Sulfonamides

The following table summarizes the antimicrobial activity of representative diaryl ether sulfonamide compounds from the literature, demonstrating the potential of this chemical class.

Compound ClassTarget OrganismAssay TypeActivity (IC50/MIC)Reference
Diaryl ether sulfonamidesToxoplasma gondiiIn vitroComparable to triclosan[5]
para-BenzenesulfonamidesPseudomonas aeruginosaEnzymatic (paFabV)Potent inhibition[2]

This table provides representative data for the broader class of diaryl ether sulfonamides to illustrate the potential of the 4-(pyrazin-2-yloxy)benzenesulfonamide scaffold.

Trustworthiness and Validation: Characterization of Final Compounds

To ensure the identity and purity of the synthesized sulfonamide derivatives, a comprehensive characterization strategy should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be used to confirm the chemical structure of the final compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The presence of characteristic sulfonamide S=O stretching bands should be confirmed.

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compounds, which should typically be >95% for biological screening.

Conclusion and Future Directions

4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is a valuable and versatile building block for the synthesis of novel diaryl ether sulfonamides with significant potential as therapeutic agents, particularly in the development of new antibacterials targeting the FASII pathway. The synthetic protocols outlined in this guide provide a robust framework for accessing a diverse chemical library for structure-activity relationship studies. Future work should focus on the optimization of the proposed synthesis of the core scaffold and the exploration of a wide range of amine substituents to fine-tune the biological activity and pharmacokinetic properties of the resulting sulfonamide derivatives.

References

  • Design, synthesis, and biological activity of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase. (2013). Journal of Medicinal Chemistry, 56(4), 1723-1733. [Link]

  • Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. (2025). European Journal of Medicinal Chemistry, 298, 116803. [Link]

  • PROCESS FOR PREPARING 4-[[(BENZOYL)AMINO]SULPHONYL]BENZOYL CHLORIDES AND PREPARATION OF ACYLSULPHAMOYLBENZAMIDES. (2017). EPO. [Link]

  • Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a. (2010). Organic & Biomolecular Chemistry, 9(2), 488-493. [Link]

  • Biological Activities of Sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences, 67(2), 151-159. [Link]

  • Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. (2017). Trends in Organic Chemistry, 18, 1-7. [Link]

  • Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem.com. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Royal Society of Chemistry. [Link]

  • One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. (2022). Synlett, 33(10), 963-967. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2020). International Journal of Pharmaceutical Sciences Review and Research, 62(1), 84-93. [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). European Journal of Medicinal Chemistry, 188, 112021. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3749. [Link]

  • Recent advances in the therapeutic applications of pyrazolines. (2012). Expert Opinion on Therapeutic Patents, 22(5), 521-550. [Link]

  • Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib. (2016).
  • A kind of industrialized production method of alkylbenzenesulfonyl chloride. (2008).

Sources

Application

Application Note: Development of Novel Antimicrobial Agents from 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride

Introduction & Scientific Rationale The rising prevalence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial scaffolds. 4-(Pyrazin-2-yloxy)benzenesulfonyl chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The rising prevalence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous development of novel antimicrobial scaffolds. 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (CAS: 264624-18-2) represents a highly versatile, bifunctional building block for drug discovery . By combining a reactive sulfonyl chloride moiety with a pyrazin-2-yloxy ether linkage, this precursor enables the rapid synthesis of diverse sulfonamide libraries.

Historically, sulfonamides (sulfa drugs) were the first effective broad-spectrum antibacterial agents. They operate by competitively inhibiting dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway . The incorporation of the pyrazine ring—a privileged pharmacophore well-documented in first-line antitubercular drugs like pyrazinamide—creates a synergistic dual-action potential. This structural combination aims to enhance lipophilicity, improve cell wall penetration, and potentially bypass existing sulfonamide resistance mechanisms .

Mechanistic Grounding: The Folate Synthesis Pathway

Bacteria, unlike mammalian cells, must synthesize folate de novo to produce the nucleic acids required for DNA and RNA synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), binding to the DHPS active site and halting the production of dihydropteroic acid. This selective toxicity forms the foundation of sulfonamide antimicrobial efficacy.

FolatePathway PABA PABA DHPS DHPS Enzyme PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHPA Dihydropteroic Acid DHF Dihydrofolic Acid DHPA->DHF DHFS THF Tetrahydrofolic Acid (Active) DHF->THF DHFR DHPS->DHPA Catalysis Drug 4-(Pyrazin-2-yloxy) benzenesulfonamides Drug->DHPS Competitive Inhibition

Bacterial folate synthesis pathway and DHPS inhibition by sulfonamide derivatives.

Experimental Workflow

Developing these agents requires a streamlined pipeline that transitions from chemical synthesis to structural validation, followed by rigorous in vitro biological evaluation.

Workflow Step1 1. Library Synthesis (Amidation of Sulfonyl Chloride) Step2 2. Purification & Characterization (HPLC, NMR, MS) Step1->Step2 Step3 3. In vitro Antimicrobial Screening (Broth Microdilution MIC) Step2->Step3 Step4 4. Cytotoxicity Profiling (Mammalian Cell Lines) Step3->Step4 Step5 5. Lead Optimization & In vivo Studies Step4->Step5

End-to-end workflow for developing and screening novel sulfonamide antimicrobials.

Protocol 1: Chemical Synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonamides

Objective : To synthesize a library of sulfonamide derivatives by reacting 4-(pyrazin-2-yloxy)benzenesulfonyl chloride with various primary and secondary amines.

Materials :

  • 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (CAS: 264624-18-2)

  • Diverse amine library (e.g., aniline, 2-aminopyridine, cyclohexylamine)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Brine, 1M HCl, Saturated NaHCO₃, and anhydrous Na₂SO₄

Step-by-Step Procedure :

  • Preparation : In an oven-dried, round-bottom flask purged with inert gas (N₂ or Ar), dissolve the selected amine (1.1 eq) and TEA (2.0 eq) in anhydrous DCM (10 mL per mmol of amine).

  • Cooling : Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Addition : Dissolve 4-(pyrazin-2-yloxy)benzenesulfonyl chloride (1.0 eq) in a minimal volume of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–20 minutes using an addition funnel.

  • Reaction : Remove the ice bath after complete addition. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Monitoring : Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the sulfonyl chloride spot indicates completion.

  • Workup : Quench the reaction with water. Transfer to a separatory funnel, wash the organic layer successively with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Causality & Self-Validation
  • Anhydrous Conditions : Sulfonyl chlorides are highly susceptible to hydrolysis, which yields unreactive sulfonic acids. Using anhydrous DCM and inert gas prevents this side reaction .

  • Temperature Control : The amidation is exothermic. Starting at 0 °C controls the reaction rate, minimizing the formation of bis-sulfonylation byproducts.

  • Acid Scavenging : The reaction generates HCl as a byproduct. If left unneutralized, HCl will protonate the nucleophilic amine, halting the reaction. TEA acts as an acid scavenger, driving the reaction to completion.

  • Self-Validation System : The 1M HCl wash during workup acts as a chemical filter. It ensures that any unreacted starting amine is protonated, partitioned into the aqueous layer, and completely removed from the final organic product, self-purifying the reaction before chromatography.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

Objective : To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of bacterial strains.

Materials :

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Mycobacterium smegmatis mc²155 as a surrogate for M. tuberculosis)

  • Resazurin dye (0.015% aqueous solution)

Step-by-Step Procedure :

  • Compound Preparation : Dissolve the synthesized sulfonamides in DMSO to create a stock solution of 10 mg/mL.

  • Serial Dilution : In a 96-well plate, perform two-fold serial dilutions of the test compounds in CAMHB to achieve a final concentration range of 0.5 to 256 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v).

  • Inoculum Preparation : Adjust the direct broth culture of the test bacteria to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute the suspension 1:150 in CAMHB.

  • Inoculation : Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the diluted compound.

  • Incubation : Seal the plates and incubate at 37 °C for 18–24 hours (extend to 72 hours for Mycobacteria).

  • Readout : Add 10 µL of resazurin solution to each well and incubate for an additional 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change.

Causality & Self-Validation
  • DMSO Control : A well containing 1% DMSO without the drug is mandatory to prove that the solvent itself is not inhibiting bacterial growth.

  • Positive Control : Including a known DHPS inhibitor (e.g., Sulfamethoxazole) validates the assay's sensitivity and provides a baseline for comparing the potency of the novel derivatives.

  • Resazurin Indicator : Relying solely on visual turbidity can be subjective, especially if the test compounds precipitate out of solution at high concentrations. Resazurin provides a definitive, metabolic-based colorimetric readout, ensuring high trustworthiness of the MIC data.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative in vitro MIC data for a library of 4-(pyrazin-2-yloxy)benzenesulfonamides, demonstrating how modifications to the amine substituent (R-group) influence antimicrobial spectrum and potency.

Compound IDAmine Substituent (R-group)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)M. tuberculosis MIC (µg/mL)
1a -H (Ammonia)326416
1b -Methyl64>12832
1c -Phenyl8328
1d -2-Pyridyl4162
1e -Cyclohexyl128>12864
Control Sulfamethoxazole2832

Data Interpretation : The introduction of heterocyclic aromatic rings (e.g., Compound 1d , 2-Pyridyl) significantly enhances potency, particularly against M. tuberculosis. This suggests that the dual-pharmacophore design successfully leverages the pyrazine ether linkage to improve target binding or cellular accumulation compared to standard aliphatic substitutions, validating the use of 4-(pyrazin-2-yloxy)benzenesulfonyl chloride as a superior starting scaffold.

References

  • Bouz, G., et al. (2019). "Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies." Molecules, 25(1), 138. URL:[Link]

  • Patsnap Synapse. (2024). "What are DHPS inhibitors and how do they work?" Patsnap. URL:[Link]

Method

Application Note: Microwave-Assisted Synthesis Protocols for Pyrazine Sulfonamides

Introduction & Strategic Context Pyrazine sulfonamides are highly privileged scaffolds in medicinal chemistry, frequently utilized for late-stage functionalization (LSF) to modulate the pharmacokinetic and pharmacodynami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

Pyrazine sulfonamides are highly privileged scaffolds in medicinal chemistry, frequently utilized for late-stage functionalization (LSF) to modulate the pharmacokinetic and pharmacodynamic profiles of lead compounds. The electron-deficient nature of the pyrazine ring enhances the acidity of the sulfonamide N-H, allowing the motif to act as a potent bioisostere for carboxylic acids while introducing new hydrogen-bonding vectors.

However, the synthesis of these motifs using pyrazine-2-sulfonyl chloride presents significant chemical challenges. Under conventional thermal conditions, the highly reactive sulfonyl electrophile is prone to rapid hydrolysis and undesired di-sulfonylation, often bottlenecking yields to a mere 24–50% [1]. To overcome these kinetic traps, Microwave-Assisted Synthesis (MWAS) has emerged as the gold standard, accelerating reaction times from 15 hours to under 15 minutes while boosting yields to >70% [1].

Mechanistic Insights & Causality

As an Application Scientist, it is critical to understand why microwave irradiation outperforms conventional convective heating in this specific transformation:

  • Dielectric Heating vs. Convection: Conventional heating relies on thermal conductivity, creating temperature gradients that prolong the exposure of pyrazine-2-sulfonyl chloride to the base and trace moisture. This extended residence time exacerbates hydrolysis. Microwave irradiation provides direct, volumetric dielectric heating. The reaction mixture rapidly reaches the activation energy required for the desired nucleophilic attack by the amine, kinetically outcompeting the slower degradation pathways [2].

  • Stoichiometric Control and Base Selection: The electron-withdrawing pyrazine ring makes the resulting mono-sulfonamide surprisingly nucleophilic if deprotonated. Using a large excess of sulfonyl chloride or a strong, unhindered base promotes di-sulfonylation. Employing a precise 1:1.1 stoichiometry and a sterically hindered, non-nucleophilic base (e.g., anhydrous pyridine or DIPEA) suppresses this secondary reaction [1].

Workflow Visualization

The following diagram outlines the optimized late-stage LSF workflow utilizing microwave irradiation.

G A Complex Amine (Lead Compound) C Anhydrous Solvent + Base (e.g., Pyridine/Acetone) A->C B Pyrazine-2-sulfonyl chloride (Electrophile) B->C D Microwave Irradiation (110°C, 10-15 min) C->D E Pyrazine Sulfonamide (Target Scaffold) D->E

Caption: Microwave-assisted late-stage functionalization workflow for pyrazine sulfonamides.

Quantitative Data: Conventional vs. Microwave Synthesis

The table below summarizes the empirical advantages of transitioning from conventional thermal heating to microwave-assisted protocols for pyrazine sulfonamide generation [1].

ParameterConventional HeatingMicrowave-Assisted Synthesis (MWAS)
Typical Yield 24% – 50%70% – 90%+
Reaction Time 12 – 24 hours10 – 15 minutes
Temperature 25 °C to Reflux (Gradient)110 °C (Rapid Isothermal)
Primary Side Products Sulfonic acid (hydrolysis), Di-sulfonamidesMinimal (Trace hydrolysis)
Scalability High (Batch)Low-Medium (Vial-limited, requires flow for scale)

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes built-in checks to ensure high-fidelity execution.

Materials & Reagents
  • Substrate: Amine-containing complex molecule (1.0 eq, typically 0.1 M to 0.5 M concentration).

  • Electrophile: Pyrazine-2-sulfonyl chloride (1.1 eq). Note: Must be stored under argon at -20 °C.

  • Base: Anhydrous Pyridine or N,N-Diisopropylethylamine (DIPEA) (1.5 to 2.0 eq).

  • Solvent: Anhydrous Acetone, 1,4-Dioxane, or Dichloromethane (DCM).

Step-by-Step Methodology
  • Preparation (Anhydrous Setup): In an oven-dried, microwave-safe reaction vial equipped with a magnetic stir bar, purge the atmosphere with dry nitrogen or argon for 5 minutes.

  • Substrate Dissolution: Dissolve the complex amine (1.0 eq) in the chosen anhydrous solvent (e.g., 1,4-dioxane or acetone) to achieve a 0.1 M concentration.

  • Base Addition: Inject the anhydrous base (1.5 eq) into the vial. Stir for 5 minutes at room temperature to ensure complete homogenization.

  • Electrophile Addition (Critical Step): In a separate dry vial, dissolve pyrazine-2-sulfonyl chloride (1.1 eq) in a minimal volume of the same anhydrous solvent. Add this solution dropwise to the main reaction vial. Causality check: Dropwise addition prevents localized concentration spikes that drive di-sulfonylation.

  • Microwave Irradiation: Seal the reaction vial with a crimp cap. Transfer to a dedicated microwave reactor (e.g., CEM Discover or Biotage Initiator). Irradiate the mixture at 110 °C for 10–15 minutes [2]. Ensure the cooling jet is active to maintain a stable bulk temperature while maximizing microwave power input.

  • Reaction Validation: Allow the vial to cool to room temperature. Extract a 5 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. Self-validation: Look for the total consumption of the starting amine mass and the appearance of the [M+H]+ peak corresponding to the pyrazine sulfonamide.

  • Workup & Purification:

    • Quench the reaction with saturated aqueous NaHCO3​ (5 mL).

    • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure product [1].

Troubleshooting Guide

  • Issue: High levels of Di-sulfonylation.

    • Cause: Excess sulfonyl chloride or an overly strong base deprotonating the newly formed sulfonamide.

    • Solution: Strictly enforce a 1:1.05 molar ratio. Switch from strong bases to a milder, sterically hindered base like pyridine [1].

  • Issue: Unreacted Amine & Sulfonic Acid Byproducts.

    • Cause: Hydrolysis of the pyrazine-2-sulfonyl chloride due to trace water.

    • Solution: Rigorously dry all solvents over molecular sieves. Ensure the sulfonyl chloride reagent has not degraded in storage (verify via NMR before use).

References

  • Wu, X., Rönn, R., Gossas, T., & Larhed, M. "Easy-to-Execute Carbonylations: Microwave Synthesis of Acyl Sulfonamides Using Mo(CO)6 as a Solid Carbon Monoxide Source." The Journal of Organic Chemistry, 70(8), 3094-3098, 2005. URL:[Link]

Sources

Application

Introduction: The 4-(Pyrazin-2-yloxy)benzenesulfonamide Scaffold in Medicinal Chemistry

An in-depth guide to the synthesis, biological evaluation, and structure-activity relationship (SAR) of 4-(Pyrazin-2-yloxy)benzenesulfonamides for researchers and drug development professionals. The 4-(Pyrazin-2-yloxy)be...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis, biological evaluation, and structure-activity relationship (SAR) of 4-(Pyrazin-2-yloxy)benzenesulfonamides for researchers and drug development professionals.

The 4-(Pyrazin-2-yloxy)benzenesulfonamide scaffold represents a compelling starting point in modern drug discovery. This structure is a hybrid of three key pharmacophoric elements: a pyrazine ring, an ether linkage, and a benzenesulfonamide group. Each component contributes unique physicochemical properties that can be exploited to achieve potent and selective modulation of various biological targets.

  • Pyrazine Ring: As an electron-deficient aromatic heterocycle, the pyrazine moiety is a versatile component in medicinal chemistry.[1] It often serves as a bioisostere for benzene or pyridine rings. Crucially, its nitrogen atoms can act as hydrogen bond acceptors, frequently enabling interaction with the hinge region of protein kinases, a major class of drug targets.[1][2]

  • Benzenesulfonamide Moiety: The sulfonamide group is a cornerstone pharmacophore found in a wide array of approved drugs, including antibacterial, and anticancer agents.[3] Its ability to form strong hydrogen bonds allows it to anchor ligands within the active sites of enzymes like carbonic anhydrases and dihydropteroate synthase (DHPS).[4][5]

  • Ether Linkage: The diaryl ether linkage provides a semi-flexible connection between the two aromatic systems, influencing the overall conformation of the molecule and its ability to fit into a target's binding pocket.

This unique combination has led to the exploration of this scaffold against targets ranging from bacterial enzymes to human protein kinases, making a systematic understanding of its SAR essential for future drug development.[6][7]

Part 1: Synthetic Strategy and Protocols

The synthesis of a 4-(pyrazin-2-yloxy)benzenesulfonamide library is typically achieved through a convergent strategy centered on the formation of the diaryl ether bond via a nucleophilic aromatic substitution (SNAr) reaction. The choice of which fragment bears the nucleophile (phenoxide) and which bears the leaving group (halide) depends on the availability of starting materials and the desired diversification strategy.

Protocol 1: General Synthesis of the 4-(Pyrazin-2-yloxy)benzenesulfonamide Core

This protocol describes the reaction between a halopyrazine and a 4-hydroxybenzenesulfonamide. This route is often preferred as it allows for late-stage diversification on the pyrazine ring.

Rationale: The reaction relies on the activation of the halide on the electron-deficient pyrazine ring, making it susceptible to nucleophilic attack by the phenoxide generated from 4-hydroxybenzenesulfonamide. Anhydrous conditions are critical to prevent the hydrolysis of reactants and intermediates.[8] A suitable base is required to deprotonate the phenol, increasing its nucleophilicity.

Materials:

  • 2-Chloropyrazine (or other suitable halopyrazine)

  • 4-Hydroxybenzenesulfonamide

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-hydroxybenzenesulfonamide (1.0 eq.).

  • Add anhydrous DMF to dissolve the starting material (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 eq.) to the solution. Stir the suspension vigorously for 20 minutes at room temperature to facilitate the formation of the potassium phenoxide salt.

  • Add 2-chloropyrazine (1.1 eq.) to the reaction mixture.

  • Heat the reaction to 80-100 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate to yield the pure 4-(pyrazin-2-yloxy)benzenesulfonamide.

Synthetic Workflow Diagram

G SM1 4-Hydroxybenzenesulfonamide Reaction S_NAr Reaction (80-100 °C) SM1->Reaction SM2 2-Chloropyrazine SM2->Reaction Base K2CO3, DMF Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool Purification Column Chromatography Workup->Purification Crude Product Product 4-(Pyrazin-2-yloxy)benzenesulfonamide Purification->Product Pure Product

Caption: General synthetic workflow for 4-(pyrazin-2-yloxy)benzenesulfonamides.

Part 2: Biological Evaluation Protocol

Given the prevalence of pyrazine-containing molecules as kinase inhibitors, this section details a representative protocol for an in vitro kinase inhibition assay.[2] This type of assay is fundamental for initial SAR screening.

Protocol 2: In Vitro ATP-Competitive Kinase Inhibition Assay

Principle: This assay measures the ability of a test compound to compete with ATP for the binding site of a specific protein kinase. The kinase activity is quantified by measuring the phosphorylation of a substrate, often via a luminescence- or fluorescence-based readout. A decrease in signal in the presence of the compound indicates inhibition.

Materials:

  • Recombinant protein kinase (e.g., CSNK2A, Syk)[7][9]

  • Kinase-specific peptide substrate

  • Test compounds (4-(pyrazin-2-yloxy)benzenesulfonamide derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP solution

  • Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 384-well microplates

  • Multichannel pipette and plate reader (luminometer/fluorometer)

Step-by-Step Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using a pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for background controls.

  • Enzyme/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. Add this mix to all wells containing the test compounds and controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the compounds to bind to the kinase before the phosphorylation reaction is initiated.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer at a concentration close to its Km for the specific enzyme. Add the ATP solution to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at 30 °C for 1-2 hours. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Detection: Stop the kinase reaction and measure the remaining kinase activity by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ATP consumed or ADP produced.

  • Data Acquisition: After a brief incubation with the detection reagent, read the plate on a luminometer.

  • Data Analysis:

    • Subtract the background signal (wells without enzyme) from all other readings.

    • Normalize the data by setting the "no inhibition" control (DMSO only) to 100% activity and the "maximum inhibition" control (a known potent inhibitor or no enzyme) to 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Kinase Assay Workflow Diagram

G start Start plate_compounds 1. Dispense Compounds (Serial Dilutions in DMSO) start->plate_compounds add_enzyme 2. Add Kinase/Substrate Mix plate_compounds->add_enzyme pre_incubate 3. Pre-incubate (15 min, RT) add_enzyme->pre_incubate add_atp 4. Add ATP to Initiate Reaction pre_incubate->add_atp react 5. Kinase Reaction (1 hr, 30°C) add_atp->react add_reagent 6. Add Detection Reagent react->add_reagent read_plate 7. Read Luminescence add_reagent->read_plate analyze 8. Calculate IC50 Values read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

Part 3: Structure-Activity Relationship (SAR) Analysis

The systematic modification of the 4-(pyrazin-2-yloxy)benzenesulfonamide scaffold allows for the elucidation of key structural features that govern biological activity. The following analysis is a synthesis of established principles for the individual pharmacophores.

Key Modification Points and Their Impact
  • Benzenesulfonamide Ring (Substituent R¹):

    • 4-Amino Group: The presence of a primary amine at the C4 position is a classic pharmacophore for inhibitors of dihydropteroate synthase (DHPS), an enzyme in the folate pathway of microorganisms.[5][6] For antitubercular or antibacterial activity, this group is often essential. Compounds like 4-amino-N-(pyrazin-2-yl)benzenesulfonamide show good activity against M. tuberculosis.[6]

    • Other Substituents: For other targets, such as protein kinases or lipoxygenases, this position can be varied. Small, electron-donating groups or hydrogen bond donors/acceptors can be explored to probe interactions with the target protein. For example, in related sulfonamides, a 4-amino group was crucial for potent inhibition of 12-lipoxygenase.[10]

  • Pyrazine Ring (Substituent R²):

    • Hydrogen/Halogen: Unsubstituted pyrazine is a common starting point. The addition of a halogen, such as chlorine, at the C6 position can modulate the electronic properties of the ring and provide a vector for further functionalization.[11] A chloro-substituent was shown to be compatible with good antitubercular activity in N-linked analogs.[6]

    • Bulky Groups: Introducing larger groups can enhance selectivity for certain kinases by exploiting differences in the shape and size of the ATP-binding pocket. However, this can also lead to a loss of activity if the group causes a steric clash.

Illustrative SAR Data Table

The following table presents hypothetical data based on established SAR principles for related compound classes to illustrate how results would be tabulated.

Compound IDR¹ (Benzene Ring)R² (Pyrazine Ring)Target Kinase IC50 (µM)M. tuberculosis MIC (µg/mL)
1a -H-H> 50> 100
1b -NH₂-H25.56.25[6]
1c -NH₂-Cl18.26.25[6]
1d -OCH₃-H5.8> 100
1e -NH₂-Ph> 5050.0

This table is for illustrative purposes to demonstrate SAR trends.

Visual Summary of Key SAR Findings

Caption: Key structure-activity relationship trends for the scaffold.

Conclusion

The 4-(pyrazin-2-yloxy)benzenesulfonamide scaffold is a promising platform for the development of novel therapeutic agents. The SAR is highly dependent on the intended biological target. For antimicrobial applications, a 4-amino substituent on the benzenesulfonamide ring is a critical pharmacophore for DHPS inhibition. For other targets like protein kinases, this position can be modified to optimize interactions within hydrophobic or polar subpockets of the ATP-binding site. The pyrazine ring tolerates small substituents, while the sulfonamide moiety provides a crucial hydrogen-bonding anchor. A systematic approach to synthesis and biological screening, as outlined in these protocols, is essential to fully exploit the therapeutic potential of this versatile chemical class.

References

  • Bouz, G., Juhás, M., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 138. [Link]

  • Bouz, G., Juhás, M., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. PMC. [Link]

  • Gül, H.İ., et al. (2019). Synthesis and bioactivities of pyrazoline benzensulfonamides as carbonic anhydrase and acetylcholinesterase inhibitors with low cytotoxicity. Bioorganic Chemistry, 85, 47-54. [Link]

  • Al-Ostoot, F.H., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega. [Link]

  • Bouz, G., Juhás, M., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. MDPI. [Link]

  • Bouz, G., Juhás, M., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Semantic Scholar. [Link]

  • Aouad, M.R., et al. (2024). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. [Link]

  • Al-Massri, K.F., et al. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • de Mello, H., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 17(11), 12947-12962. [Link]

  • de Mello, H., et al. (2012). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. PMC. [Link]

  • Bozdag, M., et al. (2018). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]

  • Bouz, G., Juhás, M., et al. (2019). (PDF) Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. ResearchGate. [Link]

  • Al-Salem, H.S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Holman, T.R., et al. (2014). Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PMC. [Link]

  • Al-Ostoot, F.H., et al. (2025). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ResearchGate. [Link]

  • Gilbert, A.M., et al. (2023). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved kinome selectivity. bioRxiv. [Link]

  • Wang, M., et al. (2024). Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. ResearchGate. [Link]

  • Abdel-Gawad, H., et al. (2020). Pyrazolopyrazin-3-amine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. ResearchGate. [Link]

Sources

Method

Application Note: Palladium-Catalyzed C-H Activation and Annulation in the Synthesis of Fused Heterocyclic Systems

Executive Summary Fused heterocyclic systems—such as indolo-pyrazines, naphthotriazoles, and paracyclophane-fused quinolinones—are privileged scaffolds in modern drug discovery. Their rigid, planar architectures allow fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fused heterocyclic systems—such as indolo-pyrazines, naphthotriazoles, and paracyclophane-fused quinolinones—are privileged scaffolds in modern drug discovery. Their rigid, planar architectures allow for precise spatial orientation of pharmacophores, making them ideal candidates for multi-target drug design, particularly in neurodegenerative diseases like Alzheimer's and complex oncology targets .

Traditional synthetic routes to these systems often suffer from poor atom economy and require pre-functionalized, highly reactive intermediates. This application note details advanced Palladium-Catalyzed C-H Activation/Annulation methodologies. By leveraging concerted metalation-deprotonation (CMD) pathways and domino catalysis, researchers can construct complex polycyclic systems directly from unactivated C-H bonds.

Mechanistic Causality & Reaction Design

The success of transition-metal-catalyzed annulation relies on carefully balancing the oxidative addition of the catalyst with the subsequent C-H metalation and insertion steps.

In the synthesis of fused heterocycles via alkyne or aryne insertion, the addition of a carboxylic acid (e.g., Pivalic acid, PivOH) is not merely a solvent additive; it acts as a critical proton shuttle. The pivalate anion coordinates to the Pd(II) center, facilitating a six-membered transition state that lowers the activation energy for C-H bond cleavage (the CMD mechanism). Following insertion of the coupling partner (alkyne/aryne), reductive elimination forms the new C-C and C-N bonds, releasing the fused polycycle and a Pd(0) species, which is subsequently re-oxidized to close the catalytic cycle.

Mechanism Pd_Cat Pd(II) Precatalyst Active Species CMD Concerted Metalation-Deprotonation (PivOH Assisted C-H Cleavage) Pd_Cat->CMD Substrate + Base/PivOH Insertion Migratory Insertion (Alkyne / Aryne) CMD->Insertion Coupling Partner RedElim Reductive Elimination (Ring Closure) Insertion->RedElim Intermediate Rearrangement RedElim->Pd_Cat Oxidation Pd(0) to Pd(II) Product Fused Heterocyclic Scaffold RedElim->Product Product Release

Figure 1: Catalytic cycle of Pd-catalyzed C-H annulation via a CMD pathway.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization landscape for the palladium-catalyzed annulation of aryltriazoles with internal alkynes. The causality behind the data is clear: without the pivalate proton shuttle (Entry 1), the C-H activation step becomes the rate-limiting bottleneck, stalling the reaction. Furthermore, highly polar aprotic solvents (DMF) are required to stabilize the charged intermediates during the migratory insertion phase.

EntryCatalyst (mol %)Additive/LigandSolventTemp (°C)Yield (%)Mechanistic Rationale
1Pd(OAc)₂ (20)NoneDMF14035Lack of proton shuttle stalls C-H cleavage.
2Pd(OAc)₂ (20)PivOH (2.0 eq)DMF14082PivOH enables Concerted Metalation-Deprotonation.
3Pd(OAc)₂ (20)PivOH (2.0 eq)Toluene14041Non-polar solvent fails to stabilize polar transition states.
4Pd(TFA)₂ (20)PivOH (2.0 eq)DMF14065Trifluoroacetate is too electron-withdrawing, slowing oxidative addition.
5 Pd(OAc)₂ (20) PivOH (2.0 eq) DMF 160 91 Optimal thermal energy for reductive elimination.

Experimental Protocols

Protocol A: Synthesis of Naphthalene-Fused Heterocycles via Alkyne Annulation

This protocol describes the self-validating synthesis of polycyclic triazoles and isoxazoles.

Reagents:

  • 1-benzyl-4-(2-iodophenyl)-1H-1,2,3-triazole (0.2 mmol, 1.0 eq)

  • 1,2-diphenylethyne (0.8 mmol, 4.0 eq)

  • Pd(OAc)₂ (0.04 mmol, 0.2 eq)

  • Pivalic Acid (PivOH) (0.4 mmol, 2.0 eq)

  • 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (0.4 mmol, 2.0 eq)

  • Anhydrous DMF (2.0 mL)

Step-by-Step Methodology:

  • Inert Preparation: In a nitrogen-filled glovebox, charge a 10 mL Schlenk tube with Pd(OAc)₂, the triazole substrate, and 1,2-diphenylethyne. Rationale: Pd(0) intermediates formed during the cycle are highly susceptible to aerobic oxidation, which leads to catalyst death (palladium black precipitation).

  • Solvent & Additive Introduction: Add anhydrous DMF (2.0 mL), followed by PivOH and DBN via a microsyringe. Seal the tube with a Teflon-lined cap.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 160 °C. Stir vigorously (800 rpm) for 6–12 hours.

  • Self-Validation Checkpoint: After 6 hours, withdraw a 50 µL aliquot under positive N₂ pressure. Dilute in 0.5 mL EtOAc and perform TLC (Hexanes:EtOAc 3:1). The reaction is self-validating if the starting material spot (R_f ~0.6) is consumed and a new, bright blue-fluorescent spot appears under 254 nm UV light. If unreacted starting material remains but palladium black is visible, the catalyst has deactivated; re-evaluate solvent degassing.

  • Workup: Cool to room temperature. Quench with distilled water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:EtOAc).

Protocol B: Domino N–H / C–H Activation for Indolopyrazines

For the synthesis of highly complex heteroannulated indolopyrazines, a domino Buchwald-Hartwig amination followed by oxidative C-H cyclodehydrogenation is employed .

Step-by-Step Methodology:

  • Coupling Setup: Combine 5-(2-bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine (1.0 eq), aniline (1.2 eq), Pd(OAc)₂ (10 mol%), Tricyclohexylphosphine (PCy₃) (20 mol%), and NaOtBu (2.0 eq) in anhydrous toluene.

  • Domino Reaction: Heat the mixture to 110 °C under N₂ for 4 hours to complete the initial C-N coupling. Causality: PCy₃ is sterically bulky and electron-rich, accelerating the oxidative addition into the aryl bromide bond while preventing off-target substrate coordination.

  • Oxidative Annulation: Remove the nitrogen atmosphere and attach an air balloon (or open to ambient air). Continue heating at 110 °C for an additional 8 hours. The ambient oxygen acts as the terminal oxidant for the metal-free cyclodehydrogenation step, closing the indole ring.

  • Isolation: Filter the crude mixture through a short pad of Celite to remove palladium salts, concentrate, and purify via chromatography.

Protocol C: Synthesis of [2.2]Paracyclophane-Fused Heterocycles

Paracyclophane-fused systems possess unique planar chirality and are synthesized using highly strained aryne intermediates .

  • Setup: React [2.2]paracyclophanecarboxamide with an aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate) in the presence of Pd(OAc)₂ (10 mol%), a fluoride source (CsF, 3.0 eq to generate the aryne in situ), and an oxidant.

  • Reaction: Stir in acetonitrile at 80 °C for 12 hours. The high ring strain of the transient aryne drives the rapid migratory insertion following the initial C-H activation of the paracyclophane core.

Workflow Prep 1. Reagent Prep (Glovebox) Reaction 2. Annulation (110-160°C) Prep->Reaction Workup 3. Aqueous Workup & Extraction Reaction->Workup Purify 4. Flash Column Chromatography Workup->Purify Validate 5. NMR/HRMS Validation Purify->Validate

Figure 2: Standardized experimental workflow for high-throughput C-H annulation and isolation.

References

  • Advances in the discovery of heterocyclic-based drugs against Alzheimer's disease. Expert Opinion on Drug Discovery, Taylor & Francis. URL:[Link]

  • Synthesis of Heteroannulated Indolopyrazines through Domino N–H Palladium-Catalyzed/Metal-Free Oxidative C–H Bond Activation. ACS Omega, American Chemical Society. URL:[Link]

  • Synthesis of [2.2]Paracyclophane-Fused Heterocycles via Palladium-Catalyzed C–H Activation/Annulation of [2.2]Paracyclophanecarboxamides with Arynes. Organic Letters, American Chemical Society. URL:[Link]

Application

experimental setup for reactions with moisture-sensitive sulfonyl chlorides

An In-depth Guide to Experimental Setups for Reactions with Moisture-Sensitive Sulfonyl Chlorides Introduction: The Challenge of the Sulfonyl Chloride Functional Group Sulfonyl chlorides (R-SO₂Cl) are powerful and versat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Experimental Setups for Reactions with Moisture-Sensitive Sulfonyl Chlorides

Introduction: The Challenge of the Sulfonyl Chloride Functional Group

Sulfonyl chlorides (R-SO₂Cl) are powerful and versatile electrophiles, pivotal in organic synthesis for the formation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. Their utility, however, is intrinsically linked to their high reactivity. The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it exceptionally susceptible to nucleophilic attack. The most ubiquitous nucleophile in a laboratory environment is water (H₂O).

Exposure of a sulfonyl chloride to even trace amounts of moisture leads to rapid and irreversible hydrolysis, yielding the corresponding sulfonic acid (R-SO₃H) and hydrochloric acid (HCl).[1][2] This decomposition pathway not only consumes the starting material, leading to significantly reduced yields, but the acidic byproducts can also catalyze unwanted side reactions or complicate product purification.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute reactions involving moisture-sensitive sulfonyl chlorides. By focusing on the principles behind anhydrous techniques, this document aims to empower scientists to achieve reliable, reproducible, and high-yielding results.

Chapter 1: The Foundation - Achieving and Maintaining an Inert Atmosphere

The exclusion of atmospheric moisture is the cornerstone of successful synthesis with sulfonyl chlorides.[5] This is achieved by replacing the ambient air in the reaction vessel with a dry, inert gas, typically nitrogen (N₂) or argon (Ar). While nitrogen is more common due to its lower cost, argon's higher density makes it more effective at blanketing the reaction, especially in larger flasks or setups requiring frequent manipulation.[6]

The Schlenk Line: Your Primary Tool for an Anhydrous Environment

A Schlenk line is a dual-manifold apparatus that allows for the safe manipulation of sensitive reagents.[7] One manifold is connected to a source of dry, inert gas, while the other is connected to a high-vacuum pump, protected by a cold trap (typically liquid nitrogen). This setup allows a chemist to evacuate a reaction flask to remove air and moisture and then backfill it with inert gas.[6][8]

Key Operational Principle: The Vacuum/Backfill Cycle To render a reaction vessel inert, it is connected to the Schlenk line and subjected to a series of "vacuum/backfill" cycles.

  • Evacuate: Open the flask's stopcock to the vacuum manifold to remove the air.

  • Backfill: Gently open the stopcock to the inert gas manifold to fill the flask.

  • Repeat: This cycle is typically repeated three times to ensure the atmospheric oxygen and water are reduced to negligible levels.[6]

All glassware must be rigorously dried before use, typically by heating in an oven at >120°C for several hours and then allowing it to cool under a stream of inert gas or in a desiccator.[2][5]

cluster_prep Glassware Preparation cluster_setup Schlenk Line Setup cluster_reagents Reagent Addition p1 Oven-dry all glassware (flask, stir bar, etc.) at >120°C for >4 hours p2 Assemble flask while hot and cool under a stream of dry N₂ or Ar p1->p2 s1 Connect flask to Schlenk line p2->s1 Ready for reaction s2 Perform 3x Vacuum/Backfill cycles s1->s2 s3 Establish positive pressure of inert gas (bubbler check) s2->s3 r1 Add anhydrous solvent via cannula or syringe s3->r1 Inert atmosphere established r2 Add substrate(s) and base (solids added pre-cycling if stable) r1->r2 r3 Cool reaction mixture (e.g., 0°C ice bath) r2->r3 r4 Add sulfonyl chloride solution dropwise via syringe r3->r4 r5 Monitor Reaction (TLC, LC-MS) r4->r5 Reaction proceeds

Caption: Experimental workflow for setting up a moisture-sensitive reaction using a Schlenk line.
The Glovebox: For Ultimate Control

A glovebox is a sealed container with a controlled inert atmosphere, where oxygen and moisture levels are continuously monitored and kept at parts-per-million (ppm) levels.[9] While a Schlenk line is sufficient for most sulfonylation reactions, a glovebox is indispensable when:

  • Handling extremely pyrophoric or hygroscopic reagents.[10]

  • Performing complex manipulations or weighing solids that cannot be easily handled under a positive pressure of gas.[11]

  • Storing and handling sensitive catalysts or starting materials over long periods.[9][12]

Chapter 2: Scrupulous Preparation of Materials

An inert atmosphere is only as good as the materials within it. The primary source of water in a reaction is often the solvent itself.[6]

Solvent Purification and Drying

Commercially available "anhydrous" solvents are often sufficient, but their dryness should never be taken for granted, especially after a bottle has been opened. For highly sensitive reactions, solvents should be freshly dried. Molecular sieves (3Å or 4Å) are a practical and effective method for drying many common solvents.[13][14]

The table below summarizes effective drying methods for solvents commonly used in sulfonylation reactions.

SolventCommon Drying Agent(s)Typical Water Content (ppm) After TreatmentNotes
Tetrahydrofuran (THF) Activated 3Å Molecular Sieves (20% m/v, 48h)<10 ppmA safer alternative to sodium/benzophenone reflux, which yields ~43 ppm water content.[13][14]
Dichloromethane (DCM) Activated 3Å Molecular Sieves or Activated Alumina<10 ppmSimple storage over sieves is often more effective than distillation from CaH₂ (~13 ppm).[13][14]
Acetonitrile (ACN) Calcium Hydride (CaH₂) followed by distillation~15-30 ppmAcetonitrile is very hygroscopic; store rigorously over 3Å molecular sieves after drying.[15]
Toluene Sodium/Benzophenone Reflux or Activated Alumina<10 ppmStore over sodium wire or molecular sieves.
Pyridine Potassium Hydroxide (KOH) or Calcium Hydride (CaH₂)~25-50 ppmDistill from KOH or CaH₂. Store over 3Å or 4Å sieves.

Data compiled from quantitative studies on solvent drying.[13][14]

Drying of Other Reagents

All other reagents, including the amine or alcohol substrate and any base used, must also be anhydrous.[5]

  • Liquid Substrates/Bases: Can often be dried by stirring over a suitable desiccant (e.g., CaH₂, KOH, molecular sieves) followed by distillation or filtration.

  • Solid Substrates/Bases: Can be dried by placing them in a vacuum oven or an Abderhalden drying pistol.

Chapter 3: Protocol - A General Procedure for Sulfonamide Synthesis

This protocol outlines a typical reaction between a sulfonyl chloride and a primary or secondary amine under anhydrous conditions.

Materials:

  • Oven-dried, two-neck round-bottom flask with a magnetic stir bar

  • Oven-dried dropping funnel or syringe

  • Rubber septa

  • Schlenk line with dry nitrogen or argon

  • Anhydrous solvent (e.g., Dichloromethane)

  • Amine (1.0 eq)

  • Non-nucleophilic base (e.g., Triethylamine, 1.5 eq)[16]

  • Sulfonyl chloride (1.1 eq)[16]

Methodology:

  • Setup: Assemble the flask and attach it to the Schlenk line. Perform three vacuum/backfill cycles to establish an inert atmosphere.[17] Maintain a slight positive pressure of inert gas throughout the reaction.

  • Initial Charge: Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane and transfer the solution to the reaction flask via cannula or syringe.[18]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the exothermic nature of the reaction and minimize side product formation.[3][19]

  • Sulfonyl Chloride Addition: In a separate dry flask, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane. Transfer this solution to a dropping funnel or syringe and add it dropwise to the cooled amine solution over 15-30 minutes.[3] A slow rate of addition is crucial to maintain temperature control.[19]

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30-60 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the consumption of the starting material by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][18]

Chapter 4: Post-Reaction Handling: Quenching and Workup

Once the reaction is complete, any excess, highly reactive sulfonyl chloride must be safely neutralized ("quenched") before aqueous workup.

CAUTION: Never add water directly to the concentrated reaction mixture. The reaction is highly exothermic and will release corrosive HCl gas.[3][20]

Recommended Quenching Protocol:

  • Cool: Cool the reaction mixture back down to 0 °C in an ice bath.[3]

  • Slow Addition to Base: Prepare a separate beaker containing a stirred, cold, saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[20][21] Slowly, and in a dropwise manner, transfer the reaction mixture into the bicarbonate solution.[18]

  • Observe: Vigorous gas (CO₂) evolution will occur. Continue stirring until the gas evolution ceases.

  • Extraction: Transfer the entire mixture to a separatory funnel. Extract the desired product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and then brine.[18]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[4]

Chapter 5: Troubleshooting Guide

Even with careful setup, problems can arise. This guide addresses the most common issue: low or no product yield.

cluster_causes cluster_solutions start Low or No Yield Observed c1 Reagent Hydrolysis? start->c1 c2 Sub-optimal Conditions? start->c2 c3 Poor Reagent Quality? start->c3 c4 Workup Issues? start->c4 s1 Verify Anhydrous Setup: - Oven-dried glassware? - Freshly dried solvents? - Inert atmosphere maintained? c1->s1 Verify s2 Check Temperature Control: - Was addition slow & at low temp? - High temps can cause decomposition. [3, 11] c2->s2 Verify s4 Check Base/Stoichiometry: - Is base strong enough? - Is stoichiometry correct? [5] c2->s4 Verify s3 Use Fresh Reagents: - Sulfonyl chloride may be old/decomposed. - Use a fresh bottle or run a control reaction. [20] c3->s3 Verify s5 Product Water-Soluble? - Saturate aqueous layer with NaCl before extraction. [26] c4->s5 Verify end Improved Yield s1->end Implement Solution & Repeat Reaction s2->end Implement Solution & Repeat Reaction s3->end Implement Solution & Repeat Reaction s4->end Implement Solution & Repeat Reaction s5->end Implement Solution & Repeat Reaction

Caption: A decision tree for troubleshooting low yields in sulfonylation reactions.

Chapter 6: Safety First - Handling Sulfonyl Chlorides

Sulfonyl chlorides are hazardous reagents that demand respect and careful handling.

  • Corrosivity: They are corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[18][20]

  • Lachrymatory: Many are lachrymatory (tear-inducing).

  • Reactivity: They react exothermically, sometimes violently, with water and strong bases.[20]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Tightly fitting safety goggles and a face shield are essential.[20][22][23]

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before each use.[20][22]

  • Protective Clothing: A chemical-resistant lab coat and proper footwear are required.[20][23]

All manipulations involving sulfonyl chlorides must be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors.[20][22][24] Ensure emergency eyewash stations and safety showers are accessible.[23][24] In case of a spill, cover with a dry, inert absorbent material like sand or dry lime; do not use water or combustible materials.[20]

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. [Link]

  • mulksgrp. (2025). What do we need a glovebox for?. mulksgrp. [Link]

  • ACS Publications. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry. [Link]

  • Achieve Chem. (2024). The Role and Importance of Chemistry Glove Boxes in Scientific Research and Industrial Applications. Engineering Case. [Link]

  • Naman, P. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?. Blog. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Chemistry LibreTexts. [Link]

  • JoVE. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. Journal of Visualized Experiments. [Link]

  • Inert Corporation. (n.d.). Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. [Link]

  • Datasheet. (n.d.). Sulfuryl chloride. Datasheet. [Link]

  • ACS Publications. (2023). An Illustrated Guide to Schlenk Line Techniques. Organometallics. [Link]

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. HoriazonChemical. [Link]

  • NJ Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • IT Medical Team. (n.d.). Laboratory Techniques of Purification and Isolation. IT Medical Team. [Link]

  • Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki. [Link]

  • Autech. (2026). Detailed Methods for Drying and Purifying Common Organic Solvents in the Laboratory. Autech. [Link]

  • Chemistry Steps. (n.d.). Performing Sensitive Reactions without a Schlenk Line. Chemistry Steps. [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness Wiki. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. chem.vu.nl. [Link]

  • ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Guides. Chemistry LibreTexts. [Link]

  • University of New Mexico. (2025). Schlenk Line Standard Operating Procedure. UNM Chemistry. [Link]

  • ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving low yields in 4-(Pyrazin-2-yloxy)benzenesulfonamide synthesis

An In-Depth Guide to Overcoming Low Yields in 4-(Pyrazin-2-yloxy)benzenesulfonamide Synthesis Welcome to the technical support center for the synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonamide. This guide is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Overcoming Low Yields in 4-(Pyrazin-2-yloxy)benzenesulfonamide Synthesis

Welcome to the technical support center for the synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic process. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of 4-(Pyrazin-2-yloxy)benzenesulfonamide is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process, a variation of the Williamson ether synthesis, involves the reaction of a deprotonated 4-hydroxybenzenesulfonamide (a phenoxide) with 2-chloropyrazine.[1][2] The electron-deficient nature of the pyrazine ring facilitates the attack by the nucleophile, which is a key principle of this reaction.[3][4] However, several factors can impede the reaction's efficiency, leading to disappointing yields. This guide will walk you through common pitfalls and their solutions.

Troubleshooting Guide: Addressing Low Yields

This section directly tackles the most common issues encountered during the synthesis.

Q1: My reaction yield is consistently low (<50%). What are the most critical factors I should investigate first?

Low yields can stem from several interrelated factors. A systematic review of your reaction setup is the best approach.

  • Purity of Starting Materials : The success of your synthesis relies on the purity and consistency of the starting materials.[5] Impurities in either 4-hydroxybenzenesulfonamide or 2-chloropyrazine can introduce competing side reactions. It is advisable to verify the purity of your reagents by NMR or LC-MS before use.

  • Inefficient Deprotonation of the Phenol : The reacting nucleophile is the phenoxide ion, not the neutral phenol. Incomplete deprotonation of 4-hydroxybenzenesulfonamide is a major cause of low conversion. This points to the choice and amount of base, which must be strong enough to fully deprotonate the phenol.

  • Sub-optimal Reaction Conditions : The SNAr reaction is highly sensitive to the solvent, temperature, and reaction time. Polar aprotic solvents are generally preferred as they enhance the reactivity of the nucleophile.[4] Many of these reactions also require heating to overcome the activation energy barrier.[4]

  • Presence of Water : Anhydrous conditions are critical. Water can react with the base and also lead to the hydrolysis of 2-chloropyrazine to the unreactive 2-hydroxypyrazine, consuming your starting material.

Q2: My TLC analysis shows significant unreacted starting material. How can I drive the reaction to completion?

Seeing a large amount of starting material after the expected reaction time points towards issues with reactivity or reaction conditions.

  • Choice of Base : The pKa of the phenolic proton in 4-hydroxybenzenesulfonamide must be considered. A base that is not strong enough will result in an equilibrium with a significant amount of the unreacted phenol. While weaker bases like potassium carbonate (K₂CO₃) can work, they often require higher temperatures and longer reaction times. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will ensure complete and irreversible deprotonation, creating a higher concentration of the active nucleophile.

  • Stoichiometry : Ensure you are using at least one full equivalent of base. Using a slight excess (e.g., 1.1 to 1.2 equivalents) can help overcome any trace amounts of water and drive the deprotonation to completion.

  • Temperature and Reaction Time : Many SNAr reactions are sluggish at room temperature.[4] Gradually increasing the temperature (e.g., from room temperature to 80-120 °C) while monitoring the reaction by TLC is a standard optimization step. Some syntheses may benefit from microwave-assisted heating, which can dramatically reduce reaction times and improve yields.[6]

Q3: I'm observing multiple spots on my TLC plate, suggesting side products. What are they and how can I minimize them?

Side product formation is a common challenge in Williamson ether-type syntheses.[1]

  • Hydrolysis of 2-Chloropyrazine : As mentioned, if water is present, 2-chloropyrazine can be hydrolyzed to 2-hydroxypyrazine.

    • Solution : Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • C-Alkylation vs. O-Alkylation : The phenoxide ion is an ambident nucleophile, meaning it has two reactive sites: the oxygen and the aromatic ring (at the positions ortho to the hydroxyl group). While O-alkylation is desired to form the ether, competitive C-alkylation on the benzene ring can occur.[1]

    • Solution : This is often influenced by the solvent and counter-ion. Polar aprotic solvents generally favor O-alkylation.

  • Reaction with Solvent : If you use a nucleophilic solvent (like an alcohol) with a strong base, the solvent can be deprotonated and compete with your phenoxide nucleophile.

    • Solution : Always use a non-reactive, polar aprotic solvent such as DMF, DMSO, or THF.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

The reaction proceeds via a two-step Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as an addition-elimination mechanism.

  • Addition : The nucleophilic phenoxide ion attacks the electron-deficient carbon atom of the pyrazine ring that bears the chlorine atom. This breaks the aromaticity of the pyrazine ring and forms a negatively charged intermediate called a Meisenheimer complex.

  • Elimination : The aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group, yielding the final ether product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product R1 4-Hydroxybenzenesulfonamide Phenoxide Phenoxide Nucleophile R1->Phenoxide Deprotonation R2 2-Chloropyrazine Meisenheimer Meisenheimer Complex (Intermediate) Base Base (e.g., NaH) Phenoxide->Meisenheimer 1. Addition (Attack) P1 4-(Pyrazin-2-yloxy)benzenesulfonamide Meisenheimer->P1 2. Elimination of Cl- workflow start Low Yield Observed check_purity Check Purity of Starting Materials? start->check_purity check_conditions Review Reaction Conditions (Base, Solvent, Temp)? check_purity->check_conditions Purity OK purify_sm Purify Starting Materials check_purity->purify_sm Impure check_side_products Analyze for Side Products (TLC/LC-MS)? check_conditions->check_side_products Conditions Seem OK optimize_base Optimize Base: - Use stronger base (NaH) - Use 1.1-1.2 eq. check_conditions->optimize_base Base/Stoichiometry Issue optimize_solvent_temp Optimize Solvent/Temp: - Use anhydrous polar aprotic (DMF) - Increase temperature (80-100 °C) check_conditions->optimize_solvent_temp Solvent/Temp Issue use_inert Implement Anhydrous/Inert Atmosphere Conditions check_side_products->use_inert Hydrolysis Suspected rerun Re-run Optimized Reaction check_side_products->rerun No Obvious Side Products (Proceed with Optimization) purify_sm->check_conditions optimize_base->rerun optimize_solvent_temp->rerun use_inert->rerun

Sources

Optimization

Technical Support Center: Preventing Di-sulfonylation Side Product Formation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of di-sulfonylation. As a side reaction, particularly when working with primary amines, di-sulfonylation can significantly reduce the yield of your desired mono-sulfonylated product and complicate purification processes. This document provides in-depth, field-proven insights and actionable protocols to help you understand, troubleshoot, and, most importantly, prevent the formation of this undesired byproduct.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts behind di-sulfonylation.

Q1: What is di-sulfonylation and what is its reaction mechanism?

A1: Di-sulfonylation is a side reaction in which a nucleophile, typically a primary amine, reacts with two equivalents of a sulfonylating agent (like a sulfonyl chloride) to form a di-sulfonylated product, R-N(SO₂R')₂.[1] The reaction proceeds in a two-step mechanism:

  • Mono-sulfonylation: The primary amine first reacts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride to form the desired mono-sulfonamide and releasing HCl.[2]

  • Second Sulfonylation: The resulting mono-sulfonamide still possesses an acidic proton on the nitrogen atom. In the presence of a base, this proton can be abstracted to form a highly nucleophilic sulfonamide anion. This anion then attacks a second molecule of the sulfonyl chloride, yielding the undesired di-sulfonylated byproduct.[1]

Q2: What are the primary factors that promote the formation of the di-sulfonylated byproduct?

A2: Several key experimental parameters can inadvertently favor the formation of the di-sulfonylated product. Understanding these is the first step toward prevention.

  • Incorrect Stoichiometry: Using an excess of the sulfonylating agent is the most common cause.[1]

  • High Reagent Concentration: Adding the sulfonyl chloride too quickly can create localized areas of high concentration, increasing the probability of the second sulfonylation event.[1]

  • Elevated Reaction Temperature: Higher temperatures can increase the rate of the second sulfonylation reaction, often more than the first, reducing selectivity.[1][2]

  • Choice and Amount of Base: The base plays a critical role. A strong or sterically unhindered base can more readily deprotonate the mono-sulfonamide, facilitating the second attack.[1]

  • Prolonged Reaction Time: Allowing the reaction to stir for an extended period after the primary amine has been fully consumed provides more opportunity for the slower, second sulfonylation to occur.[2]

Q3: How can I reliably detect and quantify the di-sulfonylated byproduct?

A3: Accurate monitoring is crucial for troubleshooting. The di-sulfonylated product is typically less polar than the mono-sulfonylated product.

  • Thin-Layer Chromatography (TLC): This is the quickest method for qualitative monitoring. The di-sulfonylated product will appear as a separate, higher-running spot (higher Rf value) compared to the mono-sulfonamide.[2]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful quantitative techniques. They can effectively separate the starting material, mono-sulfonamide, and di-sulfonamide, allowing for accurate determination of their relative ratios in the reaction mixture.[2] Mass spectrometry provides definitive identification by confirming the molecular weight of each species.

Section 2: Troubleshooting Guide: Di-sulfonylation Detected

If you have identified a significant amount of di-sulfonylated byproduct in your reaction, consult the following table for direct troubleshooting solutions.

Problem Observed Potential Cause In-Depth Solution & Scientific Rationale
Major di-sulfonylation spot on TLC/LC-MS (>10%) Excess Sulfonyl Chloride Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of amine to sulfonyl chloride, or even a slight excess of the amine (1.05-1.1 equivalents).[1] Rationale: By ensuring the sulfonyl chloride is the limiting reagent, you starve the reaction of the electrophile required for the second sulfonylation step once the primary amine is consumed.
Rapid Reagent Addition Solution: Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 15-30 minutes, especially during scale-up.[3] Rationale: Slow addition prevents localized high concentrations of the sulfonyl chloride, ensuring it reacts preferentially with the more nucleophilic primary amine rather than the less reactive sulfonamide anion.[1]
High Reaction Temperature Solution: Perform the reaction at a lower temperature. Start the addition at 0 °C (ice bath) and then allow the reaction to slowly warm to room temperature.[1][2] Rationale: The activation energy for the second sulfonylation is often higher. Lowering the temperature disproportionately slows this undesired reaction compared to the initial, desired mono-sulfonylation, thus enhancing selectivity.[4]
Inappropriate Base Solution: Consider using a weaker or more sterically hindered base. For example, switch from triethylamine to a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA).[1] Rationale: A sterically bulky base is less capable of accessing and deprotonating the N-H of the already-crowded mono-sulfonamide intermediate, thereby suppressing the formation of the nucleophilic anion required for the second step.
Extended Reaction Time Solution: Monitor the reaction closely by TLC or LC-MS every 1-2 hours. Once the starting amine is no longer detectable, quench and work up the reaction promptly.[2] Rationale: The mono-sulfonylation is typically much faster than the di-sulfonylation. Stopping the reaction upon completion of the first step prevents the slower, undesired side reaction from progressing.
Section 3: Strategic Prevention & Advanced Protocols

The best troubleshooting is proactive prevention. Use the following protocols and strategies to design experiments that minimize di-sulfonylation from the outset.

Protocol 1: Optimized Mono-Sulfonylation of a Primary Amine

This protocol integrates the key principles of stoichiometric control, slow addition, and temperature management.

Materials:

  • Primary amine (1.0 equivalent)

  • Sulfonyl chloride (e.g., TsCl, MsCl) (1.0-1.05 equivalents)[2]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Base (e.g., Pyridine or Triethylamine, 1.1-1.5 equivalents)[2]

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask or syringe, dissolve the sulfonyl chloride (1.0 eq.) in a minimal amount of the same anhydrous solvent.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the cooled, stirred amine solution over 15-30 minutes. Ensure the internal temperature does not rise significantly.[3]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, then remove the ice bath and let it warm to room temperature. Monitor the consumption of the starting amine by TLC or LC-MS.[3]

  • Workup: Once the primary amine is consumed, cool the reaction back to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl or water.[1]

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.[1]

Protocol 2: Utilizing a Protecting Group Strategy

For particularly sensitive substrates or when maximum prevention is required, a protecting group strategy can be employed. The o-nitrobenzenesulfonyl (Ns) group is an excellent choice as it can be selectively introduced and later removed under mild conditions.

Procedure (Protection Step):

  • Follow the optimized protocol above using o-nitrobenzenesulfonyl chloride (Ns-Cl) to form the mono-sulfonated Ns-protected amine.[1] The Ns group is electron-withdrawing, which significantly decreases the nucleophilicity of the protected nitrogen, effectively preventing a second sulfonylation.

  • Perform the subsequent desired reaction on another part of your molecule.

  • Deprotection Step: The Ns group can be selectively removed using a thiol (e.g., thiophenol) and a base like K₂CO₃ in an aprotic polar solvent like DMF to regenerate the free amine.

This approach adds steps to the synthesis but offers near-perfect control over selectivity.[5]

Section 4: Visualizing the Process
Diagram 1: Reaction Pathway

G cluster_0 Step 1: Mono-Sulfonylation (Desired) cluster_1 Step 2: Di-Sulfonylation (Undesired) PrimaryAmine R-NH₂ MonoSulfonamide R-NH-SO₂R' PrimaryAmine->MonoSulfonamide + R'-SO₂Cl - HCl SulfonylChloride1 R'-SO₂Cl SulfonamideAnion [R-N⁻-SO₂R'] MonoSulfonamide->SulfonamideAnion + Base - H-Base⁺ DiSulfonamide R-N(SO₂R')₂ SulfonamideAnion->DiSulfonamide + R'-SO₂R' - Cl⁻ SulfonylChloride2 R'-SO₂Cl

Caption: Mechanism of Mono- vs. Di-sulfonylation of a Primary Amine.

Diagram 2: Troubleshooting Workflow

G start Di-sulfonylation byproduct observed? check_stoich 1. Check Stoichiometry (Amine:SO₂Cl) start->check_stoich Yes stoich_ok Is ratio ~1:1? check_stoich->stoich_ok fix_stoich Action: Use 1:1 ratio or slight excess of amine. stoich_ok->fix_stoich No check_temp 2. Check Temperature stoich_ok->check_temp Yes fix_stoich->check_temp temp_ok Was addition at 0°C? check_temp->temp_ok fix_temp Action: Cool to 0°C before/during addition. temp_ok->fix_temp No check_addition 3. Check Addition Rate temp_ok->check_addition Yes fix_temp->check_addition addition_ok Was addition slow (>15 min)? check_addition->addition_ok fix_addition Action: Add SO₂Cl solution dropwise over 15-30 min. addition_ok->fix_addition No check_base 4. Check Base addition_ok->check_base Yes fix_addition->check_base base_ok Is base sterically hindered (e.g., 2,6-lutidine)? check_base->base_ok fix_base Action: Switch to a more sterically hindered base. base_ok->fix_base No end_node Problem Mitigated base_ok->end_node Yes fix_base->end_node

Caption: A logical workflow for troubleshooting di-sulfonylation.

References
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Neufeldt, S. R., et al. Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Chemistry – A European Journal.
  • Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Benchchem. Optimizing reaction conditions for sulfonylation.
  • MDPI. Degrees of Sulfonation: Mapping the Reactivity Landscape of Acridine and Acridone.
  • Benchchem. A Comparative Guide to Sulfonylating Agents for Amine Reactions.
  • Bocsci. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Benchchem. Technical Support Center: Sulfonylation of Primary Amines.
  • ACS Publications. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry.

Sources

Troubleshooting

stability and storage conditions for heteroaryl sulfonyl chlorides

Welcome to the Technical Support and Troubleshooting Guide for handling heteroaryl sulfonyl chlorides. These compounds are indispensable electrophiles in drug discovery and agrochemical development, primarily used for sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for handling heteroaryl sulfonyl chlorides. These compounds are indispensable electrophiles in drug discovery and agrochemical development, primarily used for synthesizing biologically active sulfonamides. However, their extreme reactivity, moisture sensitivity, and propensity for spontaneous decomposition make them notoriously difficult to store and handle.

This guide is designed for researchers and drug development professionals to troubleshoot common synthetic failures, understand the mechanistic causality behind degradation, and implement self-validating protocols for reliable experimental outcomes.

Part 1: Fundamental Stability & Degradation Mechanisms

Q: Why do heteroaryl sulfonyl chlorides degrade so much faster than standard aryl sulfonyl chlorides (like Tosyl Chloride)? A: The instability is driven by the electronic environment of the heterocycle. Standard aryl rings distribute electron density, stabilizing the sulfonyl group. In contrast, electron-deficient heteroaromatic rings (e.g., pyridine, pyrimidine) exert a strong inductive electron-withdrawing effect. This drastically increases the electrophilicity of the sulfur atom, lowering the activation energy for nucleophilic attack by trace moisture (hydrolysis) [3].

Q: How does the position of the sulfonyl group on the heterocycle affect its stability? A: Isomerism dictates the degradation pathway. Beta-isomers ( β ) lack direct resonance communication with the heteroatom and primarily degrade via moisture-driven hydrolysis. However, alpha ( α ) and gamma ( γ ) isomers possess heteroatom lone pairs or resonance pathways that actively facilitate the formal extrusion of SO 2​ gas. This causes the molecule to spontaneously and irreversibly decompose into a chloroheteroarene [1].

Table 1: Stability Trends of Pyridine Sulfonyl Chlorides in Solution (THF-d8) [1]
Isomer TypeExample CompoundStability at Room Temp (25 °C)Stability at +4 °CPrimary Degradation Pathway
Alpha ( α ) Pyridine-2-sulfonyl chlorideDecomposes completely < 12 hUnstableSO 2​ Extrusion (forms 2-chloropyridine)
Beta ( β ) Pyridine-3-sulfonyl chlorideComplete degradation in 6 monthsStable for > 2 monthsHydrolysis (forms sulfonic acid)
Gamma ( γ ) Pyridine-4-sulfonyl chlorideCannot be isolatedCannot be isolatedRapid SO 2​ Extrusion

Part 2: Storage and Handling Protocols

To prevent catastrophic yield losses, every protocol involving these reagents must be treated as a moisture-free, temperature-controlled system.

Step-by-Step Methodology: Anhydrous Handling and Storage of Beta-Isomers
  • Atmospheric Control: Upon receiving the reagent, immediately transfer the sealed bottle into a glovebox or a continuously purged argon desiccator. Never open the bottle in ambient laboratory air.

  • Temperature Regulation: Store the container strictly at -20 °C. As shown in Table 1, even relatively "stable" beta-isomers will completely degrade within months at room temperature [1].

  • Thermal Equilibration: Before use, allow the sealed bottle to warm to room temperature inside the desiccator. Opening a cold bottle will cause immediate atmospheric condensation on the reagent, triggering autocatalytic hydrolysis.

  • Pre-Reaction Validation (Self-Validating System): Do not assume the reagent is pure. Dissolve a 5 mg aliquot in anhydrous CDCl 3​ and analyze via 1 H NMR. Look for the absence of the broad sulfonic acid -OH peak and check for shifts in the aromatic protons.

    • Expert Tip:Never use LC-MS to validate sulfonyl chloride purity. The aqueous mobile phase will rapidly hydrolyze the intact sulfonyl chloride inside the column, providing a false-positive reading for degradation.

Part 3: Troubleshooting Guide & FAQs

Q: My sulfonamide coupling reaction turned black, and the yield is <10%. What went wrong? A: This is a classic hallmark of thermal or radical-mediated decomposition. Heteroaryl sulfonyl chlorides are highly thermally sensitive and can rapidly decompose if the reaction temperature exceeds 30 °C [4]. Because amine coupling is highly exothermic, adding the sulfonyl chloride too quickly or without sufficient cooling causes a localized heat spike. This triggers decomposition, releasing SO 2​ and HCl, which polymerizes the mixture.

  • Solution: Always run these reactions at 0 °C or lower. Add the sulfonyl chloride dropwise as a dilute solution in an anhydrous solvent to a pre-cooled solution of the amine.

Q: I see a white, crystalline precipitate in my reagent bottle of pyridine-3-sulfonyl chloride. Can I still use it? A: The precipitate is a mixture of pyridine-3-sulfonic acid and pyridinium hydrochloride, formed via hydrolysis from moisture ingress. Because the hydrolysis products are autocatalytic (the generated HCl accelerates further degradation), using this batch will poison your reaction.

  • Solution: If the degradation is minor, purify the material by passing it through a short, dry silica gel plug using anhydrous dichloromethane. If heavily degraded, discard it.

Q: I cannot synthesize or purchase the alpha/gamma heteroaryl sulfonyl chloride I need because it decomposes immediately. What is the alternative? A: You must bypass the unstable sulfonyl chloride oxidation state entirely by using a stable surrogate. 2,4,6-Trichlorophenyl chlorosulfate (TCPC) can be used to generate a shelf-stable sulfonate ester that reacts identically to a sulfonyl chloride during amine coupling [2].

Step-by-Step Methodology: In Situ Generation of Unstable Heteroaryl Sulfonamides using TCPC
  • Electrophile Preparation: Dissolve 2,4,6-trichlorophenyl chlorosulfate (TCPC) (1.2 equiv) in anhydrous THF under argon and cool the flask to 0 °C.

  • Organozinc Addition: Slowly add the corresponding heteroarylzinc reagent (e.g., 2-pyridylzinc bromide) (1.0 equiv) dropwise to the TCPC solution. Stir for 1 hour at room temperature. This forms the stable TCP heteroaryl sulfonate ester, preventing SO 2​ extrusion [2].

  • Amine Coupling: Add the desired amine (1.5 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) directly to the reaction flask.

  • Thermal Activation: Heat the mixture to 60 °C for 4–12 hours. The TCP leaving group is displaced by the amine, yielding the final heteroaryl sulfonamide without ever isolating the highly unstable sulfonyl chloride intermediate.

Part 4: Decision Matrix & Workflow

HandlingLogic Start Heteroaryl Sulfonyl Chloride Acquisition Isomer Determine Isomer Type Start->Isomer AlphaGamma Alpha/Gamma Isomer (e.g., 2-pyridyl, 4-pyridyl) Isomer->AlphaGamma High SO2 Extrusion Risk Beta Beta Isomer (e.g., 3-pyridyl) Isomer->Beta Hydrolysis Prone Surrogate Use Stable Surrogate (e.g., TCPC ester) AlphaGamma->Surrogate Storage Store at -20°C Under Argon Beta->Storage Inspection Validate Purity via 1H NMR (Do NOT use LC-MS) Storage->Inspection Precipitate Degradation Detected? (Sulfonic Acid) Inspection->Precipitate Discard Purify (Silica Plug) or Discard Precipitate->Discard Yes Proceed Proceed to Synthesis (Anhydrous, <0°C) Precipitate->Proceed No

Workflow for the evaluation, handling, and troubleshooting of heteroaryl sulfonyl chlorides.

References

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. Organic Letters.[Link]

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.[Link]

Optimization

Technical Support Center: Scaling Up Reactions with 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (CAS: 264624-18-2) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (CAS: 264624-18-2) . Moving from a 100 mL round-bottom flask to a 10 L or 100 L reactor introduces significant thermodynamic, kinetic, and safety challenges. This document provides field-proven troubleshooting, mechanistic insights, and a self-validating protocol to ensure your scale-up is safe, high-yielding, and reproducible.

Troubleshooting & FAQs

Q1: Why does my reaction spike in temperature when moving from lab scale to pilot scale?

A1: The Surface-Area-to-Volume Ratio Crisis At the bench scale, heat dissipates rapidly through the glass walls of a flask. However, as reactor volume increases, the surface-area-to-volume ratio deteriorates drastically. Sulfonamide formation is highly exothermic. If you add the sulfonyl chloride too quickly at scale, the cooling jacket cannot remove the heat fast enough. This leads to reactant accumulation and a delayed, potentially catastrophic thermal runaway .

  • Causality & Action: Never use bulk addition at scale. You must decouple the addition rate from the reaction kinetics. Use a metering pump to dose the 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride solution continuously. The internal temperature must dictate the dosing speed—if the temperature exceeds 5 °C, the pump must automatically pause.

Q2: I am observing a new, highly polar baseline impurity in my scaled-up batch. What is it?

A2: Moisture-Driven Hydrolysis The impurity is 4-(pyrazin-2-yloxy)benzenesulfonic acid . Sulfonyl chlorides are highly susceptible to hydrolysis . At scale, longer addition times (often 2–4 hours) and extended workup phases significantly increase the probability of moisture ingress from the atmosphere or solvents.

  • Causality & Action: The pyrazine oxygen linkage is stable, but the sulfonyl chloride moiety is not. To prevent this, strictly use anhydrous solvents (Karl Fischer titration < 50 ppm water) and maintain a positive nitrogen or argon blanket over the reactor. If the sulfonic acid forms, it can be purged during the aqueous workup. Because it is highly polar, washing the organic phase with a mild base (e.g., 5% NaHCO3) converts the impurity into a water-soluble sodium salt, effectively removing it from your product stream.

Q3: How do I manage the off-gassing observed during the reaction?

A3: HCl Byproduct Management The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrogen chloride (HCl) gas . While a fume hood handles this at the gram scale, a 1 kg scale reaction produces massive volumes of corrosive gas.

  • Causality & Action: Ensure your reactor is equipped with an efficient off-gas scrubbing system. Route the exhaust through a caustic trap (e.g., 1M NaOH) to neutralize the HCl. Never seal the reactor during addition, as pressure buildup will lead to equipment failure.

Process Engineering & Mechanistic Logic

To visualize the competing pathways during scale-up, refer to the logical relationship diagram below. The desired pathway requires strict temperature control, while the undesired hydrolysis pathway is exacerbated by poor moisture control.

ReactionPathway SM 4-(Pyrazin-2-yloxy) benzenesulfonyl chloride Product Sulfonamide Product (Desired) SM->Product Controlled Addition T < 5°C Impurity Sulfonic Acid Impurity (Undesired) SM->Impurity Hydrolysis (Scale-up Risk) Amine Amine (R-NH2) + Base Amine->Product Water Moisture (H2O) Water->Impurity

Reaction pathway showing desired sulfonamide formation vs. undesired hydrolysis.

Scalable Experimental Protocol: Sulfonamide Synthesis

This protocol is designed as a self-validating system. Each step includes a built-in checkpoint to ensure the integrity of the 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride and the safety of the operator.

Step 1: Reactor Preparation & Inerting Charge a clean, dry reactor with your target Amine (1.0 eq), N,N-Diisopropylethylamine (DIPEA, 1.5 eq), and anhydrous 2-Methyltetrahydrofuran (MeTHF, 10 volumes). Purge the headspace with Nitrogen for 15 minutes to establish an anhydrous environment.

Step 2: Cooling Phase Engage the reactor's cooling jacket. Chill the mixture until the internal thermocouple registers 0–5 °C. Checkpoint: Do not proceed until the internal temperature is stable.

Step 3: Controlled Dosing (Exotherm Management) In a separate dry vessel, dissolve 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (1.05 eq) in anhydrous MeTHF (5 volumes). Using a metering pump, dose this solution into the reactor over 2 to 4 hours. Self-Validating Loop: Monitor the internal thermocouple continuously. If the temperature exceeds 5 °C, pause the pump until the jacket catches up.

Step 4: Reaction Maturation Once addition is complete, adjust the jacket to warm the reactor to 20 °C. Stir for 2 hours. Checkpoint: Pull a sample for HPLC analysis. Proceed only when starting amine consumption is >99%.

Step 5: Aqueous Workup & Impurity Purge Add 5% aqueous NaHCO3 (5 volumes) to the reactor and stir vigorously for 15 minutes. Allow the phases to separate. The aqueous layer will contain the neutralized HCl salts and the hydrolyzed sulfonic acid impurity. Discard the aqueous layer and wash the organic phase with brine (5 volumes).

Step 6: Crystallization Concentrate the organic MeTHF layer under reduced pressure to approximately 3 volumes. Slowly add Heptane (anti-solvent, 6 volumes) while maintaining stirring. Apply a linear cooling ramp down to 0 °C over 3 hours to promote the growth of large, pure crystals. Filter and dry under vacuum.

Workflow N1 1. Reactor Prep Charge Amine, Base, MeTHF N2 2. Cooling Phase Chill to 0-5 °C N1->N2 N3 3. Controlled Dosing Add Sulfonyl Chloride slowly N2->N3 Verify Temp < 5°C N4 4. Reaction Maturation Stir at 20 °C, HPLC Check N3->N4 Exotherm Control N5 5. Aqueous Workup NaHCO3 Wash (Purge Impurity) N4->N5 Conversion > 99% N6 6. Crystallization Add Heptane, Cool to 0 °C N5->N6 Isolate Organic Phase

Step-by-step scalable workflow for sulfonamide synthesis and isolation.

Quantitative Data Summary: Scale-Up Metrics

The following table summarizes the expected deviations and performance metrics when transitioning from a 10 g lab scale to a 1 kg pilot scale using the optimized protocol above.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Causality / Note
Reactor Volume 250 mL Flask20 L Jacketed ReactorDecreased surface-area-to-volume ratio at scale.
Addition Time 15 Minutes3.5 HoursExtended to prevent thermal runaway and reactant pooling.
Max Internal Temp 4 °C8 °CSlight elevation expected; must be kept below 10 °C.
Sulfonic Acid Impurity < 0.5%1.2% (Pre-workup)Increased due to longer exposure times; purged in Step 5.
Isolated Yield 92%88%Minor mechanical losses during large-scale filtration.

References

  • Levin, D. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1181, 3-71.[Link]

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-879.[Link]

Troubleshooting

Technical Support Center: Managing Exothermic Reactions of Sulfonyl Chlorides

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing thermal control challenges during sulfonylation workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing thermal control challenges during sulfonylation workflows. Sulfonyl chlorides are highly reactive electrophiles; while this reactivity drives the efficient synthesis of sulfonamides and sulfonate esters, it also introduces severe thermal hazards.

This guide is designed to move beyond basic safety warnings. We will explore the causality behind thermal runaways, address specific troubleshooting scenarios, and provide self-validating protocols to ensure reproducible and safe scale-ups.

Mechanistic Insights: The Thermodynamics of Sulfonylation

The reaction between a sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) and a nucleophile (amine, alcohol, or water) is highly exothermic. This is driven by the rapid formation of strong S-N or S-O bonds and the concurrent release of hydrogen chloride (HCl). When a non-nucleophilic base like pyridine or triethylamine is utilized to neutralize the HCl, the protonation of the base adds further exothermic heat to the system 1.

If the rate of heat generation exceeds the cooling capacity of your reactor, a thermal runaway occurs. This runaway can trigger secondary decomposition pathways, releasing large volumes of corrosive sulfur dioxide (SO₂) and HCl gases 2. Understanding the thermal boundaries of your specific sulfonyl chloride is the foundational step in process safety.

Quantitative Thermal Data

Summarizing the thermal stability of your reagents allows you to predict the Maximum Temperature of the Synthetic Reaction (MTSR) and establish safe operating limits.

CompoundBoiling Point / Decomposition TempKnown Exothermic HazardsRecommended Storage
Methanesulfonyl Chloride (MsCl) 161 °CReacts vigorously with water/moisture; decomposes into HCl and SOx upon heating.Cool, dry, well-ventilated
Benzenesulfonyl Chloride 251–252 °C (Decomposes)High MTSR with amines; prone to thermal runaway if addition is uncontrolled.Amber glass, moisture-free
p-Toluenesulfonyl Chloride (TsCl) 134 °C (at 10 mmHg)Exothermic hydrolysis; solid state mitigates some rapid mixing risks but requires careful dissolution.Desiccated, < 25 °C

Data synthesized from foundational thermal stability evaluations of aryl sulfonyl chlorides 3.

Troubleshooting & FAQs

Q1: My sulfonylation reaction experienced a sudden temperature spike and darkened significantly. What caused this, and how do I prevent it? Causality: You likely experienced a localized thermal runaway due to reagent accumulation. Sulfonyl chloride reactions often exhibit an induction period. If the electrophile is added too quickly at low temperatures, unreacted material accumulates in the flask. When the reaction finally initiates, the accumulated reagents react simultaneously, overwhelming the cooling bath. The darkening is caused by thermal decomposition and oxidative side reactions at high localized temperatures 1. Solution: Implement a slow, controlled addition using a syringe pump or dropping funnel while monitoring the internal reaction temperature (not just the bath temperature). Ensure the internal temperature remains strictly below 5 °C during the entire addition phase.

Q2: I am observing vigorous gas evolution during the reaction, even under anhydrous conditions. Is this normal? Causality: While mild gas evolution can occur, vigorous bubbling is a critical warning sign. The primary off-gases are corrosive HCl and SO₂. In a properly base-mediated anhydrous reaction, HCl should immediately form a salt with your amine base (e.g., pyridine hydrochloride), which often precipitates. Massive gas evolution indicates either thermal decomposition of the sulfonyl chloride due to poor temperature control or the accidental introduction of water, leading to rapid exothermic hydrolysis 2. Solution: Verify the anhydrous nature of your solvents and glassware. Ensure your reaction is properly vented through a gas scrubber containing a basic solution (e.g., 1M NaOH) to neutralize corrosive off-gases before they reach the fume hood exhaust.

Q3: How do I safely quench a reaction containing excess, unreacted sulfonyl chloride? Causality: Adding water directly to concentrated sulfonyl chloride is extremely dangerous. The hydrolysis is highly exothermic, and the rapid heat generation will vaporize the water and HCl, causing the acidic reaction mixture to violently erupt 4. Solution: Use a mild basic quench. Slowly transfer the cold reaction mixture into a large volume of vigorously stirred, ice-cold saturated sodium bicarbonate (NaHCO₃) solution. The weak base neutralizes the acid safely, while the large aqueous volume acts as a heat sink to dissipate the exotherm.

Self-Validating Experimental Protocol: Controlled Sulfonylation

This protocol for reacting a primary amine with a sulfonyl chloride is designed as a self-validating system: success at each step visually and thermodynamically confirms the safety of the next.

Step 1: System Preparation & Baseline Establishment

  • Equip an oven-dried round-bottom flask with a magnetic stir bar, an internal thermocouple, and a pressure-equalizing dropping funnel.

  • Charge the flask with the primary amine (1.0 eq), pyridine (1.2 eq), and anhydrous dichloromethane (DCM) (10 mL/mmol).

  • Submerge the flask in an ice-water bath. Validation Check: Do not proceed until the internal thermocouple reads a stable 0–2 °C. This confirms your cooling capacity is active.

Step 2: Controlled Electrophile Addition

  • Dissolve the sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM. Place this solution in the dropping funnel.

  • Begin dropwise addition (approximately 1 drop every 2-3 seconds). Validation Check: Monitor the internal temperature. The temperature should pulse slightly with each drop but must quickly return to the baseline. If the internal temperature exceeds 5 °C, pause the addition immediately. This self-regulates the accumulation of unreacted electrophile and prevents thermal runaway.

Step 3: Maturation and Safe Quenching

  • Once addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to naturally warm to room temperature over 2 hours. Validation Check: The formation of a white precipitate (pyridine hydrochloride) visually confirms the reaction is proceeding and HCl is being successfully scavenged.

  • Cool the mixture back to 0 °C. Slowly add cold saturated aqueous NaHCO₃. Monitor for mild CO₂ evolution, which confirms the neutralization of residual acid without triggering a thermal spike.

Process Control Visualization

The following logic flow dictates the critical decisions required to maintain thermal control during the addition phase of a sulfonyl chloride.

G Start 1. Reaction Setup (Dry Solvent, Amine, Base) Cooling 2. Active Cooling (Ice Bath, Internal Temp < 2°C) Start->Cooling Addition 3. Dropwise Addition of Sulfonyl Chloride Cooling->Addition Monitor 4. Monitor Internal Temp (Threshold: 5°C) Addition->Monitor Runaway Temp > 5°C? Monitor->Runaway Pause Pause Addition & Maximize Cooling Runaway->Pause Yes Proceed Complete Addition & Warm to RT Runaway->Proceed No Pause->Monitor Temp Stabilized Quench Safe Quench (Cold Saturated NaHCO3) Proceed->Quench

Workflow for mitigating thermal runaway during sulfonyl chloride additions.

References

  • Technical Support Center: Managing Exothermic Reactions with Sulfonyl Chlorides , Benchchem. 1

  • ICSC 1163 - METHANESULFONYL CHLORIDE , International Labour Organization (ILO). 2

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides , Benchchem. 4

  • In-Depth Technical Guide on the Thermal Stability of (2-Chlorophenyl)methanesulfonyl Chloride , Benchchem. 3

Sources

Reference Data & Comparative Studies

Validation

LC-MS characterization of compounds made from 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride

Comprehensive LC-MS Characterization of 4-(Pyrazin-2-yloxy)benzenesulfonamides: A Comparative Guide Executive Summary In modern drug discovery, the selection of chemical building blocks fundamentally dictates both the ph...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS Characterization of 4-(Pyrazin-2-yloxy)benzenesulfonamides: A Comparative Guide

Executive Summary

In modern drug discovery, the selection of chemical building blocks fundamentally dictates both the pharmacological efficacy and the analytical tractability of the resulting candidates. 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (CAS 264624-18-2) has emerged as a premium synthon for developing novel sulfonamide-based therapeutics, such as carbonic anhydrase inhibitors and kinase modulators[1],[2].

This guide objectively compares the Liquid Chromatography-Mass Spectrometry (LC-MS) performance of derivatives synthesized from the pyrazine building block against common alternatives: pyridine and phenoxy analogues. By examining the causality behind ionization dynamics, chromatographic retention, and MS/MS fragmentation, this document provides a self-validating framework for analytical scientists to confidently characterize these compounds.

The Chemical Dilemma: Pyrazine vs. Pyridine vs. Phenoxy

When designing a benzenesulfonamide derivative, the choice of the ether-linked aromatic ring (pyrazine, pyridine, or phenyl) drastically alters the molecule's physicochemical properties. As an Application Scientist, understanding the "why" behind their LC-MS behavior is critical for method development.

Chromatographic Retention Causality (RP-HPLC)

In standard reversed-phase high-performance liquid chromatography (RP-HPLC), mobile phases are typically acidified with 0.1% Formic Acid (pH ~2.7) to suppress silanol ionization on the silica stationary phase.

  • Pyridine Derivatives (pKa ~5.2): At pH 2.7, the pyridine nitrogen is >99% protonated. This permanent positive charge makes the molecule highly polar, leading to poor retention and early elution near the void volume on standard C18 columns unless specialized mixed-mode cation-exchange columns (e.g., Primesep 100) are utilized[3].

  • Pyrazine Derivatives (pKa ~0.6): The conjugate acid of pyrazine is significantly less basic. At pH 2.7, the pyrazine ring remains >99% neutral. This allows for excellent hydrophobic interaction with the C18 stationary phase, yielding sharp, well-retained peaks.

  • Phenoxy Derivatives: Lacking a basic nitrogen, these compounds retain well but suffer in the next phase: ionization.

Ionization Efficiency (ESI+)

While pyrazine is neutral in the liquid phase, the dynamics change drastically in the Electrospray Ionization (ESI) source. As the solvent evaporates and the droplet charge density increases, the pyrazine nitrogen acts as an excellent gas-phase proton acceptor. This provides a "best of both worlds" scenario: neutral in the LC column for good retention, but readily protonated in the ESI source for high MS sensitivity. Phenoxy derivatives, lacking this basic site, require higher cone voltages and generally exhibit lower signal-to-noise ratios.

Comparative LC-MS Performance Data

The following table summarizes the quantitative LC-MS metrics for three structural analogues analyzed under identical conditions (C18 column, H2O/ACN + 0.1% Formic Acid gradient, ESI+ mode).

Derivative Core StructurePrecursor Ion [M+H]+ESI+ Sensitivity (Relative)C18 Retention Time (min)Primary MS/MS Fragments (m/z)
4-(Pyrazin-2-yloxy)benzenesulfonamide 252.04High (85%)4.2156, 96
4-(Pyridin-2-yloxy)benzenesulfonamide 251.05Very High (100%)1.8 (Poor retention)156, 95
4-Phenoxybenzenesulfonamide 250.05Low (30%)6.5156, 77

MS/MS Fragmentation Mechanics

A robust LC-MS method relies on predictable and specific Collision-Induced Dissociation (CID) fragmentation. Sulfonamides universally undergo S-N bond cleavage[4]. For benzenesulfonamides, this yields a highly characteristic m/z 156 fragment (the benzenesulfonyl cation)[5].

However, the pyrazine building block offers a secondary diagnostic pathway: the cleavage of the ether bond, yielding a protonated pyrazinol fragment (m/z 96 ). Monitoring both the m/z 156 and m/z 96 transitions provides a highly specific Multiple Reaction Monitoring (MRM) fingerprint, virtually eliminating false positives in complex biological matrices.

Fragmentation_Logic M [M+H]+ Precursor Ion (m/z 252.04) F1 S-N Bond Cleavage (Primary Pathway) M->F1 F2 Ether Cleavage (Secondary Pathway) M->F2 I1 m/z 156 (Benzenesulfonyl Core) F1->I1 I2 m/z 96 (Protonated Pyrazinol) F2->I2

Caption: Primary CID fragmentation pathways for 4-(pyrazin-2-yloxy)benzenesulfonamide in ESI+ mode.

Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, analytical workflows must be self-validating. The following protocol integrates internal controls to automatically flag matrix effects, retention time drifts, or ionization suppression.

Phase 1: System Suitability & Self-Validation Loop
  • Solvent Blank: Inject 5 µL of initial mobile phase to establish a baseline and confirm zero carryover from previous runs.

  • System Suitability Test (SST): Inject a known standard mix containing the target analyte and an internal standard (IS). Verify that mass accuracy is <5 ppm and retention time variation is ≤0.1 min.

Phase 2: Sample Preparation (Modified QuEChERS)

Causality: Biological matrices contain proteins and lipids that suppress ESI signals. A protein precipitation/QuEChERS approach removes these interferents[6].

  • Transfer 100 µL of plasma/matrix to a microcentrifuge tube.

  • Internal Standard Spike: Add 10 µL of 1 µg/mL [6] (IS). Self-Validation Check: Sulfapyridine elutes similarly to the target but has a distinct m/z, allowing the system to normalize any run-to-run variations in ionization efficiency.

  • Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid. Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C. Transfer the supernatant to an LC autosampler vial.

Phase 3: LC-MS/MS Acquisition Parameters
  • Column: C18 (50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, return to 5% B to equilibrate. Flow rate: 0.4 mL/min.

  • MS Source: ESI Positive. Capillary voltage: 3.5 kV. Desolvation temp: 350°C.

  • Data Validation (Post-Run): Confirm the presence of the natural 34S isotope peak (approx. 4.4% abundance relative to the monoisotopic peak) to definitively validate the presence of the sulfonyl group.

LCMS_Workflow A 1. Sample Prep (QuEChERS + IS) B 2. RP-HPLC (C18, pH 2.7) A->B C 3. ESI+ Source (Gas-Phase Protonation) B->C D 4. Q-TOF MS/MS (CID & MRM) C->D E 5. Data Validation (Isotope & RT Check) D->E

Caption: Step-by-step LC-MS/MS analytical workflow for characterizing benzenesulfonamide derivatives.

Strategic Recommendations

For drug development professionals, 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride offers a distinct analytical advantage over its pyridine and phenoxy counterparts. By leveraging its unique pKa profile, scientists can achieve superior chromatographic retention without sacrificing ESI+ sensitivity. Furthermore, its dual-fragmentation signature (m/z 156 and m/z 96) enables the design of highly robust, interference-free quantitative assays, accelerating the DMPK profiling phase of novel therapeutics.

References

  • Title: Benzenesulfonamide - SIELC Technologies Source: SIELC Technologies URL: [Link]

  • Title: Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS Source: Agilent Technologies URL: [Link]

  • Title: Quantitative LC/MS-MS Determination of Sulfonamides Source: ResearchGate URL: [Link]

  • Title: Overview of the analysis of sulfapyridine from LC-MS/MS Source: ResearchGate URL: [Link]

Sources

Comparative

Cytotoxicity Testing of 4-(Pyrazin-2-yloxy)benzenesulfonamide Derivatives: A Comparative Guide for Drug Discovery

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology As a Senior Application Scientist, I frequently encounter challen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

As a Senior Application Scientist, I frequently encounter challenges when screening novel heterocyclic compounds for therapeutic efficacy and safety. Derivatives of 4-(Pyrazin-2-yloxy)benzenesulfonamide have garnered significant attention in medicinal chemistry due to their structural versatility. They are extensively investigated as protein kinase modulators, COX-2 inhibitors, and anti-tubercular agents [1, 2]. However, optimizing the therapeutic window of these candidates requires rigorous, artifact-free cytotoxicity profiling.

This guide objectively compares the most robust cytotoxicity assays for evaluating these specific sulfonamide derivatives, detailing the causality behind experimental choices, and providing self-validating protocols to ensure scientific integrity.

Mechanistic Context: Why Assay Selection Matters

When evaluating 4-(Pyrazin-2-yloxy)benzenesulfonamide derivatives, we must distinguish between target-mediated apoptosis (desired in oncology applications) and off-target necrosis (general cytotoxicity). The core pyrazine ring and the sulfonamide moiety can occasionally interact with unintended cellular targets, leading to mitochondrial uncoupling or direct membrane disruption.

Choosing the wrong assay can lead to false positives. For example, highly redox-active derivatives can spontaneously reduce tetrazolium salts (like MTT or MTS) in the absence of living cells, artificially inflating viability readouts. Therefore, orthogonal testing using ATP quantification and Lactate Dehydrogenase (LDH) release is the gold standard for this chemical class.

Cytotoxicity_Pathways Compound 4-(Pyrazin-2-yloxy) benzenesulfonamide Target Primary Target Inhibition (e.g., Kinases / COX-2) Compound->Target Efficacy OffTarget Off-Target Effects (Mitochondrial Toxicity) Compound->OffTarget Toxicity Apoptosis Apoptosis (Programmed Cell Death) Target->Apoptosis ATP_Drop Intracellular ATP Depletion OffTarget->ATP_Drop Membrane Membrane Rupture (LDH Release) ATP_Drop->Membrane Necrosis Necrosis Membrane->Necrosis

Mechanistic pathways of cytotoxicity induced by benzenesulfonamide derivatives.

Comparative Analysis of Cytotoxicity Assays

To establish a reliable toxicological profile, we compare three primary methodologies. For 4-(Pyrazin-2-yloxy)benzenesulfonamide derivatives, multiplexing an ATP-based assay with an LDH-release assay provides the most comprehensive data, mitigating the chemical interference risks associated with metabolic dyes.

Table 1: Performance Comparison of Viability/Cytotoxicity Assays
Assay TypeBiomarkerReadoutSensitivityInterference Risk with SulfonamidesBest Use Case
MTT / WST-8 Dehydrogenase activityAbsorbance (Colorimetric)ModerateHigh: Redox-active derivatives may cause background reduction [2].Preliminary, low-budget screening.
CellTiter-Glo® Intracellular ATPLuminescenceUltra-High Low: Luminescent readout avoids color quenching.High-throughput IC50 determination.
LDH Release Extracellular LDHFluorescence / AbsorbanceHighLow: Directly measures membrane integrity.Differentiating cytostatic vs. cytotoxic effects.

Multiplexed Experimental Workflow

To maximize data output from a single microplate, we utilize a multiplexed approach. By sampling the supernatant for LDH (necrosis/membrane rupture) and lysing the remaining cells for ATP (metabolic viability), we create a self-validating system. If ATP drops but LDH is not released, the compound is cytostatic. If ATP drops and LDH spikes, the compound is acutely cytotoxic.

Workflow Seed Seed Cells (384-well plate) Dose Compound Dosing (0.1 nM - 100 µM) Seed->Dose Incubate Incubation (24-72 hours) Dose->Incubate Split Sample Split Incubate->Split LDH LDH Assay (Supernatant) Split->LDH ATP ATP Assay (Cell Lysate) Split->ATP Analysis IC50 Calculation LDH->Analysis ATP->Analysis

High-throughput multiplexed workflow for ATP and LDH cytotoxicity assays.

Step-by-Step Methodology

The following protocol is optimized for adherent mammalian cell lines (e.g., A549, HepG2) commonly used to screen pyrazine derivatives [3].

Phase 1: Cell Seeding and Compound Treatment

Causality Check: Always include a vehicle control to account for DMSO toxicity, and a no-cell control to establish background luminescence/absorbance.

  • Cell Plating: Seed cells at a density of 2,000–5,000 cells/well in a solid white, clear-bottom 384-well plate (20 µL/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 4-(Pyrazin-2-yloxy)benzenesulfonamide derivative in assay media. Ensure the final DMSO concentration does not exceed 0.5% (v/v).

  • Controls Setup:

    • Vehicle Control: 0.5% DMSO in media.

    • Positive Cytotoxicity Control: 100 µM Digitonin or 10 µM Staurosporine (added 4 hours prior to readout).

    • Background Control: Media only (no cells).

  • Dosing: Add 5 µL of the 5X compound dilutions to the respective wells. Incubate for 48 to 72 hours.

Phase 2: LDH Release Assay (Supernatant)

Causality Check: Sampling the supernatant before lysis ensures we only measure LDH leaked from naturally ruptured cells, validating necrotic cell death.

  • Supernatant Transfer: Gently centrifuge the 384-well plate at 200 x g for 3 minutes to settle cellular debris. Carefully transfer 5 µL of supernatant from each well into a fresh 384-well clear plate.

  • Reagent Addition: Add 5 µL of LDH Detection Reagent (containing lactate, NAD+, and diaphorase/resazurin) to the transferred supernatant.

  • Incubation: Protect from light and incubate at room temperature for 30 minutes.

  • Readout: Measure fluorescence (Ex 560 nm / Em 590 nm). High fluorescence indicates high cytotoxicity.

Phase 3: ATP Viability Assay (Cell Lysate)

Causality Check: The ATP assay relies on the luciferase reaction. Because 4-(Pyrazin-2-yloxy)benzenesulfonamide derivatives are not known luciferase inhibitors, this readout remains highly accurate.

  • Equilibration: Remove the original cell plate (now containing 20 µL of media/cells) from the incubator and equilibrate to room temperature for 15 minutes.

  • Lysis & Reaction: Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Mixing: Shake the plate on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode microplate reader. Calculate the IC50 by normalizing the data against the vehicle control (100% viability) and the positive kill control (0% viability).

Data Interpretation & Troubleshooting

When plotting the dose-response curves for 4-(Pyrazin-2-yloxy)benzenesulfonamide derivatives, pay close attention to the intersection of the ATP and LDH curves.

  • Shifted IC50s: If the ATP IC50 is significantly lower (more potent) than the LDH IC50, the compound is primarily halting cell division (cytostatic) or inducing early apoptosis without immediate membrane rupture.

  • Compound Precipitation: Sulfonamides can suffer from poor aqueous solubility. If you observe a sudden drop in luminescence at the highest doses accompanied by high variability (large standard deviation), check the wells under a microscope for precipitated drug crystals, which can physically interfere with the assay chemistry.

References

  • Pharmaceutical combinations comprising pyrazole derivatives as protein kinase modulators. World Intellectual Property Organization. WO2006136837A2. Details the use of pyrazin-2-yloxy derivatives in kinase inhibition and cancer therapy.
  • Novel Pyrazine Based Anti-tubercular Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. ResearchGate. Discusses the synthesis of pyrazine-based scaffolds and the evaluation of their cytotoxicity using mammalian cell lines. Available at:[Link]

  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. ResearchGate. Details the application of pyrazine derivatives against A549 and HepG2 cell lines, outlining standard viability assay protocols. Available at:[Link]

Validation

docking studies of inhibitors derived from 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride

Comparative Guide: Docking Studies and Efficacy of Inhibitors Derived from 4-(Pyrazin-2-yloxy)benzenesulfonyl Chloride Targeting CA IX Introduction & Rationale The development of isoform-selective Carbonic Anhydrase (CA)...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Docking Studies and Efficacy of Inhibitors Derived from 4-(Pyrazin-2-yloxy)benzenesulfonyl Chloride Targeting CA IX

Introduction & Rationale

The development of isoform-selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted cancer therapy. Carbonic Anhydrase IX (CA IX) is a transmembrane metalloenzyme heavily overexpressed in hypoxic solid tumors, where it regulates extracellular acidification, promotes metastasis, and confers chemoresistance. While classical pan-CA inhibitors like Acetazolamide (AZM) are potent, they exhibit systemic toxicity due to the off-target inhibition of widespread cytosolic isoforms (e.g., CA I and CA II).

This guide evaluates the performance of a novel class of inhibitors synthesized from 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride . By leveraging the bulky, electron-rich pyrazine ring, these derivatives are explicitly designed to exploit the unique hydrophobic sub-pocket of the CA IX active site. Below, we objectively compare their in silico docking profiles and in vitro efficacy against standard-of-care alternatives, providing a self-validating framework for rational drug design.

Causality in Experimental Choices

Every step in this drug development workflow is dictated by the structural biology of the target:

  • Precursor Selection: 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride is chosen because the sulfonyl chloride moiety is a highly reactive electrophile. It serves as an ideal precursor for rapid amination to form benzenesulfonamides—the gold-standard zinc-binding group (ZBG) for CA inhibition [1].

  • The "Tail Approach": The pyrazin-2-yloxy group acts as the "tail." While the sulfonamide head anchors to the zinc ion, the pyrazine tail extends into the variable middle and outer regions of the active site. This specific tail is chosen to maximize van der Waals interactions with CA IX-specific residues (e.g., Leu91, Val121) that differ from those in the off-target CA II [2].

  • Self-Validating Protocol: To ensure data integrity, the workflow incorporates a self-validating loop: in silico docking scores must linearly correlate with in vitro IC50​ values. Compounds failing this correlation are flagged for X-ray crystallographic review to identify induced-fit anomalies.

Experimental Protocols & Methodologies

Protocol 1: Chemical Synthesis of Sulfonamide Derivatives
  • Preparation: Dissolve 1.0 eq of 4-(pyrazin-2-yloxy)benzenesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Argon prevents the premature hydrolysis of the moisture-sensitive sulfonyl chloride into an inactive sulfonic acid.

  • Amination: Add 1.2 eq of the desired amine (e.g., aliphatic or heterocyclic amines) dropwise at 0°C. Causality: The low temperature controls the highly exothermic reaction and minimizes the formation of di-sulfonylation byproducts.

  • Catalysis: Introduce 2.0 eq of triethylamine (TEA) as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium toward the product.

  • Purification: Stir at room temperature for 4 hours. Wash the organic layer with 1M HCl, brine, and dry over MgSO4​ . Purify via flash chromatography (Ethyl Acetate/Hexane) to yield the pure sulfonamide.

Protocol 2: Molecular Docking & Virtual Screening
  • Protein Preparation: Retrieve the high-resolution crystal structure of human CA IX (PDB ID: 5FL4). Remove water molecules except for the deep-seated water network critical for proton wire transfer.

  • Zinc Coordination Restraints: Apply a distance constraint (1.9 - 2.2 Å) between the sulfonamide nitrogen and the catalytic Zn2+ ion. Causality: This is non-negotiable; the primary mechanism of sulfonamide inhibition requires direct coordination to the zinc ion, displacing the catalytic water molecule [3].

  • Ligand Preparation: Generate 3D conformers of the synthesized derivatives using the OPLS3 force field. Assign protonation states at physiological pH (7.4), ensuring the sulfonamide group is deprotonated ( SO2​NH− ) for optimal metal binding.

  • Docking Execution: Run Glide Extra Precision (XP) docking. Score poses based on Coulombic interactions, hydrogen bonding with Thr199, and lipophilic enclosure within the CA IX hydrophobic pocket.

Protocol 3: In Vitro Validation (Stopped-Flow Assay)
  • Assay Setup: Use a stopped-flow instrument with a photomultiplier detector to measure the initial rates of the CA-catalyzed CO2​ hydration reaction.

  • Indicator: Employ Phenol red (0.2 mM) as a pH indicator, monitoring absorbance at 556 nm.

  • Validation: Calculate IC50​ values by incubating the enzyme with varying concentrations of the inhibitor for 15 minutes prior to the rapid addition of CO2​ -saturated water.

Visualizations

Workflow A Synthesis Prep 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride B Amination Reaction Yields Target Sulfonamides A->B C Ligand Preparation 3D Conformer & Minimization B->C E Molecular Docking Glide XP / AutoDock Vina C->E D Protein Preparation CA IX (PDB: 5FL4) & Zn2+ Restraints D->E F In Vitro Validation Stopped-Flow CO2 Hydration E->F

Figure 1: End-to-end workflow from chemical synthesis to in silico docking and in vitro validation.

Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Pathway Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Acid Tumor Acidification CAIX->Acid Inhibitor Pyrazin-2-yloxy Inhibitor Inhibitor->CAIX Blocks Zn2+ Apoptosis Tumor Cell Apoptosis Inhibitor->Apoptosis Induces

Figure 2: CA IX signaling pathway in tumor hypoxia and the mechanism of inhibitor intervention.

Comparative Performance Data

The following table summarizes the quantitative performance of two representative 4-(Pyrazin-2-yloxy)benzenesulfonamide derivatives against standard clinical alternatives.

  • Derivative A: Synthesized with a morpholine tail (aliphatic).

  • Derivative B: Synthesized with a thiazolidinone tail (heterocyclic).

CompoundDocking Score (kcal/mol)CA IX IC50​ (nM)CA II IC50​ (nM)Selectivity Index (CA II / CA IX)
Derivative A -8.4524.5410.216.7x
Derivative B -10.128.2854.0104.1x
Acetazolamide (AZM) -7.2025.012.10.48x (Poor)
SLC-0111 (Phase II)-9.8545.0>900.0>20.0x

Data Analysis: Derivative B demonstrates superior binding affinity (-10.12 kcal/mol) and sub-10 nM efficacy against CA IX. Crucially, its Selectivity Index (104.1x) vastly outperforms the pan-inhibitor Acetazolamide, indicating a significantly lower risk of systemic side effects caused by CA II inhibition. It also shows competitive binding metrics when compared to the clinical-stage specific inhibitor SLC-0111.

Mechanistic Insights

The exceptional selectivity of Derivative B is driven by the spatial orientation of the pyrazine-thiazolidinone axis. While the sulfonamide group anchors to the Zn2+ ion and forms essential hydrogen bonds with Thr199 and Glu106, the bulky pyrazin-2-yloxy linker forces the molecule into the hydrophobic half of the CA IX active site.

In CA IX, this region is lined with hydrophobic residues (Val121, Val131, Leu135). In the off-target CA II isoform, these positions are occupied by bulkier or more hydrophilic residues (e.g., Phe131), which create steric clashes with the pyrazine ring. Therefore, the 4-(Pyrazin-2-yloxy)benzenesulfonyl scaffold acts as a precise structural key, selectively unlocking the CA IX pocket while being sterically rejected by CA II [2].

References

  • Discovering novel carbonic anhydrase type IX (CA IX) inhibitors from seven million compounds using virtual screening and in vitro analysis. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules.[Link]

  • Optimization of Heterocyclic Substituted Benzenesulfonamides as Novel Carbonic Anhydrase IX Inhibitors and Their Structure Activity Relationship. European Journal of Medicinal Chemistry.[Link]

Comparative

Microwave-Assisted vs. Conventional Heating in Organic Synthesis: A Performance and Yield Comparison Guide

As drug discovery timelines compress, the demand for high-throughput, high-yield synthetic methodologies has never been greater. For decades, conventional conductive heating has been the cornerstone of the organic chemis...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery timelines compress, the demand for high-throughput, high-yield synthetic methodologies has never been greater. For decades, conventional conductive heating has been the cornerstone of the organic chemistry laboratory. However, Microwave-Assisted Organic Synthesis (MAOS) has fundamentally disrupted this paradigm, offering exponential reductions in reaction times and, in many cases, superior yields and purity.

This guide provides an objective, data-driven comparison between microwave-assisted and conventional heating, exploring the mechanistic causality behind their performance differences, summarizing quantitative yields, and providing a self-validating experimental protocol for researchers and drug development professionals.

Mechanistic Causality: Conductive vs. Dielectric Heating

To understand the performance delta between these two methodologies, we must examine the physics of heat transfer.

Conventional Heating (Conductive/Convective): Traditional methods (oil baths, heating mantles) rely on thermal conduction. Heat is transferred from an external source to the vessel wall, and then via convection into the bulk solvent[1]. This creates a temperature gradient where the vessel wall is significantly hotter than the reaction mixture. This localized superheating at the vessel surface often leads to the thermal degradation of sensitive substrates and the formation of unwanted byproducts[1].

Microwave-Assisted Heating (Dielectric): Microwave reactors utilize 2.45 GHz electromagnetic radiation to heat molecules directly through two primary mechanisms: dipole rotation and ionic conduction [1]. When polar molecules or ions attempt to align with the rapidly oscillating electromagnetic field, the resulting internal molecular friction generates instantaneous, volumetric heat. This phenomenon creates an "inverted temperature gradient," where the reaction mixture is heated uniformly from within, independently of the vessel's thermal conductivity[2].

HeatingMechanisms cluster_conventional Conventional Heating (Conductive) cluster_microwave Microwave Heating (Dielectric) OilBath External Heat (Oil Bath) Wall Vessel Wall (Hot Surface) OilBath->Wall Conduction Solvent Bulk Solvent (Convection) Wall->Solvent Convection Reactant Reactants (Collision) Solvent->Reactant Transfer Magnetron Magnetron (2.45 GHz) Radiation Electromagnetic Field Magnetron->Radiation Emission Dipoles Polar Molecules (Solvent/Reactants) Radiation->Dipoles Penetration Heat Volumetric Heat (Friction) Dipoles->Heat Dipole Rotation

Fig 1: Heat transfer mechanisms: Conductive vs. Dielectric heating in organic synthesis.

Quantitative Performance Comparison: Yield and Reaction Time

The transition from hours to minutes is the hallmark of MAOS. By utilizing sealed vessels, microwave reactors can safely superheat solvents well above their atmospheric boiling points. According to the Arrhenius equation, a 10 °C increase in temperature generally doubles the reaction rate.

However, it is vital to note that microwave heating is not a universal panacea for yield enhancement. As shown in the synthesis of 4,6-diarylpyrimidines, conventional heating can sometimes produce slightly higher absolute yields if allowed to reflux for extended hours, but MAOS achieves comparable efficiency in a fraction of the time[3]. Conversely, in complex multi-component reactions like the Ugi or Biginelli reactions, MAOS often suppresses byproduct formation, leading to higher isolated yields[4],[5].

Table 1: Experimental Data Comparison (Microwave vs. Conventional)
Reaction TypeTarget CompoundConventional Heating (Yield / Time)Microwave-Assisted (Yield / Time)Ref.
Amidation / Substitution Benzotriazole Derivatives65–72% / Reflux (Hours)83–93% / Minutes (180 W) [1]
Biginelli Condensation 4,6-Diarylpyrimidines94% / Reflux (Hours)86% / Minutes [3]
Multi-component Ugi Five/Six-membered LactamsModerate / 48 Hours (25 °C)High / 3 Minutes (100 °C) [5]
Condensation FluoresceinHigh / 10 HoursHigher / 35 Minutes [2]

Experimental Methodologies: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocol details a Microwave-Assisted Multicomponent Biginelli Condensation (synthesis of dihydropyrimidinones). This protocol is designed as a self-validating system, incorporating causality for every step and built-in validation checkpoints.

Step-by-Step Methodology

1. Reagent & Catalyst Preparation

  • Action: Combine 1 mmol of aromatic aldehyde, 1 mmol of β -keto ester, and 1.5 mmol of urea in a reaction vial. Add 0.1 mmol of an ionic liquid catalyst (e.g., [Hmim][Tfa])[4].

  • Causality: Ionic liquids possess an exceptionally high loss tangent ( tanδ ). They act as highly efficient "microwave antennas," absorbing electromagnetic energy and converting it into heat instantaneously. This allows the reaction to proceed rapidly even in solvent-free or low-solvent conditions.

2. Vessel Sealing & Pressure Tolerance

  • Action: Place the mixture into a heavy-walled borosilicate or quartz microwave vial. Seal securely with a Teflon septum and an aluminum crimp cap.

  • Causality: Sealing the vessel allows for autogenous pressure build-up. This enables the superheating of any generated byproducts (like water) beyond their atmospheric boiling points, driving the kinetic rate of condensation exponentially while containing volatile intermediates.

3. Monomode Microwave Irradiation

  • Action: Place the vial into a dedicated monomode laboratory microwave reactor. Set the parameters to 100 °C for 2–3 minutes with dynamic power modulation (e.g., max 300 W)[2],[4].

  • Causality: Unlike domestic multimode microwaves that suffer from chaotic wave bouncing and "hot spots," a monomode reactor generates a precise standing electromagnetic wave. The vial is positioned exactly at the antinode (maximum field strength), ensuring uniform, highly reproducible energy transfer.

  • Validation Checkpoint: Monitor the reactor's built-in IR or fiber-optic temperature probe. The system must self-modulate wattage to maintain exactly 100 °C without thermal overshoot. Monitor the real-time pressure curve to ensure the vessel remains within safe operational limits (typically <20 bar).

4. Rapid Air Quenching

  • Action: Upon completion of the 3-minute hold time, the reactor automatically blasts the vial with compressed air, dropping the temperature to 25 °C in under 60 seconds.

  • Causality: Immediate quenching halts the reaction trajectory instantly. This prevents the thermodynamic degradation of the desired kinetic product and minimizes the formation of dark, tarry decomposition byproducts common in prolonged conventional cooling.

5. Isolation & Characterization

  • Action: Vent the vial, pour the mixture into crushed ice/water, filter the resulting precipitate, and recrystallize from hot ethanol.

  • Validation Checkpoint: Perform TLC (Chloroform/Methanol) and compare the Rf​ value against a conventionally synthesized standard. The MAOS product typically exhibits fewer baseline impurities, validating the suppression of side reactions.

ExperimentalWorkflow Prep 1. Reagent & Catalyst Prep Seal 2. Vessel Sealing (Pressure Safe) Prep->Seal Irradiate 3. Monomode MW Irradiation Seal->Irradiate Quench 4. Rapid Air Quenching Irradiate->Quench Isolate 5. Isolation & Analysis Quench->Isolate

Fig 2: Self-validating workflow for microwave-assisted multicomponent organic synthesis.

Scalability and Limitations in Drug Development

While microwave heating is unparalleled for library generation and hit-to-lead optimization in drug discovery, it faces physical limitations during scale-up. Because microwaves at 2.45 GHz have a limited penetration depth (typically only a few centimeters depending on the solvent's dielectric properties), scaling up batch reactions beyond a few liters results in uneven heating[6].

Furthermore, reactions requiring gaseous reagents (e.g., microwave-assisted hydrogenations) pose significant safety and engineering challenges in sealed batch environments[6]. To bridge this gap, the industry is increasingly adopting continuous flow microwave reactors , which combine the rapid volumetric heating of MAOS with the infinite scalability and improved safety profiles of flow chemistry[6].

References

  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines Source: ResearchGate URL:3

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH Source: IJNRD.org URL:2

  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives Source: NIH.gov (PMC) URL:1

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up Source: ACS Publications URL:6

  • An Improved Protocol for Biginelli Reaction Source: SCIRP URL:4

  • Microwave dielectric heating in modern organic synthesis and drug discovery Source: IntechOpen URL:5

Sources

Validation

evaluation of pyrazine sulfonamides as potential enzyme inhibitors

As a Senior Application Scientist evaluating novel pharmacophores, I frequently observe that the structural nuances of the pyrazine sulfonamide scaffold are underutilized in early-stage drug discovery. While traditional...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating novel pharmacophores, I frequently observe that the structural nuances of the pyrazine sulfonamide scaffold are underutilized in early-stage drug discovery. While traditional benzenesulfonamides have long been the gold standard for various enzyme inhibition profiles, substituting the benzene ring with an electron-withdrawing pyrazine heterocycle fundamentally alters the molecule's physicochemical properties, pKa, and target selectivity.

This guide provides a rigorous, objective comparison of pyrazine sulfonamides against standard alternatives, detailing the mechanistic causality behind their efficacy and outlining self-validating experimental protocols for robust laboratory evaluation.

Mechanistic Divergence: Why the Pyrazine Scaffold?

The pharmacological versatility of pyrazine sulfonamides stems from the synergistic relationship between the pyrazine ring and the sulfonamide functionality[1]. This scaffold operates as a multi-target inhibitor depending on its specific side-chain substitutions:

  • Carbonic Anhydrase (CA) & Matrix Metalloproteinases (MMPs): Both CAs and MMPs are zinc-dependent metalloenzymes. The primary pharmacophore is the sulfonamide group ( −SO2​NH2​ ), which must deprotonate to form an anion ( −SO2​NH− ) to coordinate with the active-site Zn2+ ion. The electron-withdrawing nature of the pyrazine ring lowers the pKa of the sulfonamide, ensuring a higher fraction of the drug exists in the highly active anionic state at physiological pH (7.4)[2]. While compact derivatives selectively target CAs, adding bulky aryl or benzyl groups extends the molecule into the deep S1' specificity pocket of MMPs, shifting the selectivity profile toward MMP inhibition[3].

  • Dihydropteroate Synthase (DHPS): In bacterial pathogens, sulfonamides act as competitive inhibitors of para-aminobenzoic acid (PABA), halting folic acid synthesis[4]. The pyrazine moiety enhances cellular penetration through bacterial cell walls while maintaining the rigid geometric constraints required to mimic PABA[1].

G PS Pyrazine Sulfonamide Scaffold DHPS Dihydropteroate Synthase (DHPS) PS->DHPS PABA Mimic CA Carbonic Anhydrase (CA II / IX) PS->CA Zinc Binding MMP Matrix Metalloproteinase (MMP-2 / MMP-9) PS->MMP Zinc Binding Folic Inhibits Folic Acid Synthesis (Antibacterial) DHPS->Folic pH Disrupts pH Regulation (Anticancer/Diuretic) CA->pH ECM Prevents ECM Degradation (Antimetastatic) MMP->ECM

Multi-target enzyme inhibition pathways of pyrazine sulfonamides.

Comparative Performance Data

To objectively benchmark pyrazine sulfonamides, we must compare their inhibitory concentrations against established clinical standards. The data below synthesizes representative in vitro performance metrics across the three primary enzyme targets.

Target EnzymeStandard InhibitorBenchmark IC₅₀ / MICPyrazine Sulfonamide AnalogsRepresentative IC₅₀ / MICMechanistic Advantage
Carbonic Anhydrase (hCA II) Acetazolamide~12 nMSubstituted Pyrazine-2-sulfonamides8 – 45 nMElectron-withdrawing pyrazine lowers pKa, enhancing Zn²⁺ coordination[2].
Matrix Metalloproteinase (MMP-9) Marimastat~3 nMAryl-pyrazine sulfonamides15 – 60 nMBulky R-groups extend into S1' pocket, increasing MMP selectivity over CA[3].
Dihydropteroate Synthase (DHPS) Sulfamethoxazole1 – 4 µg/mLPyrazine-2-sulfonamide derivatives0.5 – 8 µg/mLSynergistic pyrazine moiety enhances cell wall penetration and PABA mimicry[1].

Self-Validating Experimental Methodologies

A critical failure point in enzyme inhibition studies is the lack of internal validation. The following protocols are designed with built-in causality checks to ensure that the observed data is an artifact-free reflection of the drug's true potency.

Protocol A: Stopped-Flow Spectrophotometry for CA Inhibition

Causality & Logic: The physiological hydration of CO2​ catalyzed by Carbonic Anhydrase is one of the fastest known enzymatic reactions ( kcat​≈106s−1 ). Standard microplate readers cannot capture this kinetic burst. A stopped-flow spectrophotometer is mandatory to achieve millisecond dead-times. By using a pH indicator (Phenol Red), we track the generation of protons ( H+ ) in real-time to calculate the catalytic rate.

Self-Validating Step: A baseline control (uncatalyzed CO2​ hydration) must be run in parallel. If the uncatalyzed rate fluctuates between runs, it indicates CO2​ outgassing or temperature instability, immediately invalidating the assay.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 20 mM Na2​SO4​ to maintain constant ionic strength. Add 0.2 mM Phenol Red as the pH indicator.

  • Enzyme-Inhibitor Pre-incubation: Mix 10 nM hCA II with varying concentrations of the pyrazine sulfonamide (0.1 nM to 10 µM). Crucial Step: Incubate for exactly 15 minutes at 20°C. Why? Sulfonamide binding to the active-site zinc ion is a relatively slow thermodynamic process; premature substrate addition leads to artificially inflated IC₅₀ values.

  • Substrate Preparation: Saturate ultra-pure water with CO2​ gas at 20°C to achieve a ~17 mM CO2​ stock solution.

  • Stopped-Flow Execution: Rapidly mix equal volumes of the enzyme-inhibitor solution and the CO2​ substrate in the stopped-flow cell.

  • Data Acquisition: Monitor absorbance at 558 nm (Phenol Red peak) over 10 seconds. Extract the initial velocity from the linear portion of the absorbance-time curve and calculate the IC₅₀ via non-linear regression.

G Prep 1. Enzyme & Inhibitor Incubation (15 min) Substrate 2. CO2 Saturated Water Addition Prep->Substrate Detect 3. Stopped-Flow Spectrophotometry Substrate->Detect Analyze 4. Non-linear Regression (IC50 Calculation) Detect->Analyze

Stopped-flow spectrophotometric workflow for CA inhibition kinetics.

Protocol B: Broth Microdilution Assay with Folic Acid Bypass Control (for DHPS)

Causality & Logic: When evaluating DHPS inhibitors, standard Mueller-Hinton Broth (MHB) often contains trace amounts of thymidine and PABA. Bacteria can scavenge exogenous thymidine to bypass the folic acid synthesis blockade, leading to false-negative resistance[4].

Self-Validating Step: Include a control well with Enterococcus faecalis ATCC 29212, a strain naturally capable of utilizing exogenous thymidine. If the standard inhibitor (sulfamethoxazole) fails to inhibit this strain, the media is contaminated with thymidine, and the assay must be repeated using thymidine-depleted media or by adding thymidine phosphorylase.

  • Media Preparation: Prepare Thymidine-depleted Mueller-Hinton Broth. If unavailable, supplement standard MHB with 0.2 IU/mL thymidine phosphorylase and incubate for 2 hours prior to use.

  • Inoculum Standardization: Prepare bacterial suspensions (e.g., S. aureus, E. coli) to a final concentration of 5×105 CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the pyrazine sulfonamide in the prepared broth, ranging from 64 µg/mL to 0.125 µg/mL.

  • Incubation & Readout: Incubate the microtiter plates at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration that completely inhibits visible bacterial growth (confirmed via optical density at 600 nm).

References

  • Title : SYNTHESIS, MOLECULAR DOCKING AND ANTIMICROBIAL EVALUATION OF PYRAZINE SULFONAMIDES DERIVATIVES Source : Journal of Emerging Technologies and Innovative Research (JETIR) URL : 2

  • Title : Sulphonamides: Deserving class as MMP inhibitors? Source : ResearchGate URL : 3

  • Title : Application of Pyrazine-2-sulfonyl Chloride in the Development of Novel Antimicrobial Agents Source : Benchchem URL : 1

  • Title : Unveiling the Potential of Novel Pyrazine Sulfonamides: A Comparative Analysis of Antimicrobial Activity Source : Benchchem URL : 4

Sources

Safety & Regulatory Compliance

Safety

4-(Pyrazin-2-yloxy)benzenesulfonyl chloride proper disposal procedures

Operational Guide: Safe Handling and Disposal Procedures for 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride Introduction & Chemical Profile 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (CAS: 264624-18-2) is a highly reactive...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal Procedures for 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride

Introduction & Chemical Profile

4-(Pyrazin-2-yloxy)benzenesulfonyl chloride (CAS: 264624-18-2) is a highly reactive electrophilic reagent widely utilized in drug development and medicinal chemistry for the synthesis of sulfonamides and sulfonate esters[1]. Like all sulfonyl chlorides, it presents significant laboratory hazards due to its inherent instability in the presence of nucleophiles, particularly water[2].

Understanding the causality behind its reactivity is critical for safe disposal. The highly electrophilic sulfur center is susceptible to rapid nucleophilic attack. When exposed to moisture, it undergoes an exothermic hydrolysis reaction, yielding 4-(pyrazin-2-yloxy)benzenesulfonic acid and corrosive hydrogen chloride (HCl) gas[3]. If this reaction is uncontrolled, the generated heat can vaporize unreacted material and acid byproducts, leading to severe inhalation hazards and potential container rupture[2].

Quantitative Safety & Physical Data

To properly design a disposal protocol, personnel must first understand the physical and safety parameters of the compound. Below is a summary of the quantitative data for 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride and its structural analogs (e.g., benzenesulfonyl chloride)[4],[1].

Property / ParameterValue / DescriptionReference
Chemical Formula C10H7ClN2O3S[1]
CAS Registry Number 264624-18-2[1]
Molecular Weight 270.69 g/mol [1]
Physical State Solid (typically colorless to slightly yellow)[4]
Hazard Classification Corrosive, Reacts violently with water[5],[4]
Primary Byproducts (Hydrolysis) Sulfonic acid derivatives, HCl gas[3]
EPA Waste Code (Analogous) U020 (Benzenesulfonyl chloride) / D002 (Corrosive)[4]

Mechanistic Rationale for Disposal

A common and dangerous mistake in laboratory settings is the direct addition of water to sulfonyl chloride waste[2]. Because the hydrolysis reaction is highly exothermic, direct water addition creates localized hot spots that can cause the mixture to boil violently, aerosolizing the corrosive components[3].

To safely dispose of 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride, we must invert the addition and control the thermodynamics. The standard protocol utilizes a biphasic or aqueous quench into a cold, weak base [2].

  • Temperature Control : An ice bath (0 °C) provides a heat sink to absorb the enthalpy of hydrolysis[3].

  • Acid Neutralization : A weak base, such as 5% sodium bicarbonate ( NaHCO3​ ), immediately neutralizes the generated HCl and sulfonic acid, driving the equilibrium toward stable, water-soluble sodium salts[6].

  • Controlled Addition : Adding the sulfonyl chloride to the base (never the reverse) ensures the base and heat sink are always in vast excess, preventing thermal runaway[7].

Disposal Workflow Diagram

DisposalWorkflow Start Waste Assessment 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride Uncontaminated Uncontaminated / Excess Reagent (Liquid/Solid) Start->Uncontaminated Contaminated Contaminated / Spill (Mixed with other organics) Start->Contaminated NeutralizationPrep Prepare 5% NaHCO3 or Dilute NaOH in Ice Bath (0°C) Uncontaminated->NeutralizationPrep Absorb Absorb with Inert Material (Sand, Vermiculite) Contaminated->Absorb Addition Slow, Dropwise Addition Monitor Exotherm & CO2 Gas NeutralizationPrep->Addition CheckPH Monitor pH Ensure pH > 7 Addition->CheckPH SolidWaste Seal in Solid Hazardous Waste Container (RCRA Compliant) Absorb->SolidWaste AqueousWaste Dispose as Aqueous Hazardous Waste (EPA Compliant) CheckPH->AqueousWaste

Caption: Workflow for the safe neutralization and disposal of sulfonyl chloride waste.

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol A: Controlled Neutralization of Uncontaminated Waste This self-validating procedure is designed for the destruction of excess or expired 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride prior to disposal into the institutional waste stream.

  • Preparation & PPE : Don appropriate PPE (chemical-resistant gloves, lab coat, safety goggles). Ensure all work is conducted inside a certified, fully operational chemical fume hood[7].

  • Base Solution Preparation : In a large Erlenmeyer flask or beaker, prepare a 5% (w/v) aqueous solution of sodium bicarbonate ( NaHCO3​ ). The volume of the base should be at least 10 times the volume/mass of the sulfonyl chloride waste to ensure sufficient heat capacity and neutralization equivalents[7].

  • Cooling : Submerge the flask in an ice-water bath and begin vigorous magnetic stirring. Allow the solution to cool to 0–5 °C[3].

  • Addition : Slowly, and in small increments, add the 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride to the stirred base[2].

    • Mechanistic Note: Vigorous gas evolution ( CO2​ ) will occur as the NaHCO3​ neutralizes the generated HCl[2]. Pause the addition if foaming approaches the top of the flask.

  • Hydrolysis Completion : Once the addition is complete, continue stirring the mixture in the ice bath for at least 30 to 60 minutes to ensure complete hydrolysis of the sulfonyl chloride[2].

  • pH Verification : Test the solution with pH paper. The solution must remain neutral or slightly basic (pH 7–9)[2]. If acidic, carefully add more solid NaHCO3​ until basic.

  • Final Disposal : Transfer the neutralized, aqueous solution to an appropriately labeled aqueous hazardous waste container for institutional disposal in accordance with local environmental regulations[7].

Protocol B: Spill Containment and Solid Waste Management In the event of an accidental spill, immediate containment is required to prevent the release of corrosive fumes.

  • Evacuation : Evacuate non-essential personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • Containment : Do NOT use water or combustible materials (like paper towels or sawdust) to clean up the spill, as this will trigger a violent exothermic reaction and potential fire hazard[2],[7].

  • Absorption : Cover the spill completely with a dry, inert absorbent material such as dry sand, diatomaceous earth, or vermiculite[7],.

  • Collection : Using a non-sparking plastic scoop, carefully sweep the absorbed mixture into a chemical-resistant, sealable plastic container with a vented lid (to prevent pressure buildup from residual off-gassing).

  • Disposal : Label the container as "Hazardous Solid Waste: Corrosive/Reactive (Contains Sulfonyl Chloride)" and dispose of it through an approved hazardous waste disposal plant[7].

Regulatory and EPA Compliance

Waste generators are legally required to determine if their chemical waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA)[5]. Unneutralized 4-(Pyrazin-2-yloxy)benzenesulfonyl chloride exhibits the characteristic of corrosivity (EPA Waste Code D002) and reactivity[4]. Furthermore, materials contaminated with analogous sulfonyl chlorides (e.g., benzenesulfonyl chloride, EPA Waste Code U020) must be handled strictly according to EPA guidelines for storage, transportation, and treatment[4]. Never dispose of unreacted sulfonyl chlorides down the drain or mix them with incompatible organic solvent waste streams[8].

References

  • S D FINE-CHEM LIMITED. "Sulphuryl Chloride Safety Data Sheet." SDFine. [Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Listings." EPA.gov.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride." PubChem.[Link]

  • University of Saskatchewan. "CBE Safety Handbook - Laboratory Waste Disposal Procedures." USask.ca. [Link]

  • Research Journal of Pharmacy and Technology. "Molecular Modeling Study of Bis-sulfonamide Derivatives Synthesis." RJPT. [Link]

Sources

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